Product packaging for (Rac)-Tanomastat(Cat. No.:CAS No. 179545-76-7)

(Rac)-Tanomastat

Cat. No.: B3034476
CAS No.: 179545-76-7
M. Wt: 410.9 g/mol
InChI Key: JXAGDPXECXQWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Rac)-Tanomastat is a useful research compound. Its molecular formula is C23H19ClO3S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19ClO3S B3034476 (Rac)-Tanomastat CAS No. 179545-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGDPXECXQWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Tanomastat: A Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tanomastat (also known as BAY 12-9566) is a synthetic, orally bioavailable, non-peptidic biphenyl compound originally developed as an inhibitor of matrix metalloproteinases (MMPs) for cancer therapy.[1][2] While its clinical development for oncology was ultimately unsuccessful, the study of Tanomastat has provided significant insights into the role of MMPs in pathology and the challenges of targeting this class of enzymes. This guide provides an in-depth look at its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of Tanomastat is the competitive, reversible inhibition of a subset of zinc-dependent endopeptidases known as matrix metalloproteinases.[1][3]

Role of MMPs in Cancer Progression: MMPs are crucial for the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[4][5] In the context of cancer, certain MMPs are overexpressed by tumor cells and stromal cells. This upregulation facilitates several key processes of cancer progression:

  • ECM Degradation: Enables primary tumor cells to break through the basement membrane and invade surrounding tissues.[4][6]

  • Angiogenesis: MMPs remodel the ECM to allow for the formation of new blood vessels that supply the tumor with nutrients and oxygen.[2][3]

  • Metastasis: They facilitate the intravasation of tumor cells into the bloodstream and their subsequent extravasation at distant sites to form metastases.[2][4]

Molecular Interaction: Tanomastat functions as a potent MMP inhibitor by targeting the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of MMPs.[7][8] The molecule's structure features a carboxyl group that acts as a zinc-binding group (ZBG). This group forms a strong bidentate chelation with the Zn²⁺ ion within the active site of the enzyme, effectively blocking substrate access and inactivating the proteinase.[7][9]

cluster_MMP MMP Active Site Zn Zn²⁺ Substrate ECM Substrate (e.g., Collagen) Zn->Substrate Catalysis His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Glu Glu Substrate->Glu Binding Tanomastat Tanomastat (Carboxyl ZBG) Tanomastat->Zn Chelation (Inhibition)

Caption: Tanomastat chelates the catalytic Zn²⁺ ion in the MMP active site, blocking substrate binding.

Quantitative Inhibition Profile

Tanomastat exhibits potent inhibitory activity against several key MMPs involved in tumor progression, particularly the gelatinases (MMP-2, MMP-9) and collagenases. Its efficacy varies across different MMP subtypes.

TargetInhibition Constant (Ki)IC50Reference(s)
MMP-2 (Gelatinase A)11 nM-[1]
MMP-3 (Stromelysin 1)143 nM-[1]
MMP-9 (Gelatinase B)301 nM-[1][3]
MMP-13 (Collagenase 3)1470 nM-[1]
Endothelial Cell Invasion -840 nM[1]

Signaling Pathways and Downstream Effects

The expression and activation of MMPs are regulated by complex signaling cascades often initiated by growth factors, cytokines, or interactions with the tumor microenvironment, such as the TGF-β and Ras/MAPK pathways.[6][10] By inhibiting MMPs, Tanomastat acts as a downstream blocker of these pro-oncogenic pathways, leading to significant anti-tumor effects in preclinical models.

  • Anti-Invasive Activity: Tanomastat prevents the degradation of the basement membrane, thereby inhibiting the local invasion of tumor cells.[1]

  • Anti-Angiogenic Activity: Inhibition of MMPs interferes with the remodeling of the ECM necessary for endothelial cell migration and the formation of new blood vessels.[1]

  • Anti-Metastatic Activity: By blocking both invasion and angiogenesis, Tanomastat effectively reduces the number and volume of lung metastases in preclinical models.[1]

cluster_effects Tumor Progression TGFb Growth Factors (e.g., TGF-β) TFs Transcription Factors (AP-1, NF-κB) TGFb->TFs Ras Ras/MAPK Pathway Ras->TFs PI3K PI3K/Akt Pathway PI3K->TFs MMPs MMP-2, MMP-9, etc. (Expression & Activation) TFs->MMPs Upregulation Invasion Invasion MMPs->Invasion Angiogenesis Angiogenesis MMPs->Angiogenesis Metastasis Metastasis MMPs->Metastasis Tanomastat Tanomastat Tanomastat->MMPs Inhibition step1 1. Incubate MMP Enzyme with Tanomastat step2 2. Add Fluorogenic Substrate (Fluorophore-Quencher) step1->step2 step3 3. Measure Fluorescence Over Time step2->step3 logic_cleavage Substrate Cleavage? step3->logic_cleavage step4 4. Calculate Reaction Rate step5 5. Determine IC50/Ki step4->step5 logic_cleavage->step4 No logic_signal Fluorescence Signal logic_cleavage->logic_signal Yes logic_signal->step4 Virus Enterovirus Entry Cell Entry Virus->Entry Uncoating Capsid Dissociation (Uncoating) Entry->Uncoating Replication RNA Replication Uncoating->Replication Assembly Progeny Virus Replication->Assembly Tanomastat Tanomastat Tanomastat->Uncoating Blocks Tanomastat->Replication Blocks

References

The Discovery and Synthesis of (Rac)-Tanomastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tanomastat , also known by its development code BAY 12-9566 , is a potent, non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Tanomastat was developed by Bayer as a potential therapeutic agent for the treatment of cancers.[1] The rationale behind its development lies in the critical role of MMPs in tumor progression. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting MMPs, Tanomastat was designed to impede these pathological processes.

Initial preclinical studies demonstrated the anti-invasive and antimetastatic activity of Tanomastat in various experimental tumor models.[3] Despite promising preclinical data, the clinical development of Tanomastat for cancer was ultimately halted due to a lack of significant efficacy in late-stage clinical trials.[4] More recently, Tanomastat has been investigated for other therapeutic applications, including its potential as a broad-spectrum anti-enterovirus agent.[5]

Quantitative Biological Data

The inhibitory activity of Tanomastat has been characterized against several key MMPs, as summarized in the tables below.

Enzyme Ki (nM)
MMP-211[3]
MMP-3143[3]
MMP-9301[3]
MMP-131470[3]
Caption: Table 1. Inhibitory constants (Ki) of Tanomastat against various matrix metalloproteinases.
Assay Cell Type IC50 (nM)
Matrix InvasionEndothelial Cells840[3]
Caption: Table 2. In vitro efficacy of Tanomastat in a cell-based assay.
Tumor Model Dosage Effect
Human Breast Cancer Orthotopic Model100 mg/kg/day (p.o.)58% inhibition of local tumor regrowth; 57% inhibition of the number and 88% inhibition of the volume of lung metastases.[3]
Caption: Table 3. In vivo efficacy of Tanomastat in a preclinical cancer model.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on established chemical principles and analogous syntheses, is outlined below. The key steps involve a Friedel-Crafts acylation to form the biphenyl ketone intermediate, followed by the introduction of the thiomethyl group and subsequent functional group manipulations to yield the final carboxylic acid.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid

This initial step involves a Friedel-Crafts acylation of 4-chlorobiphenyl with succinic anhydride.

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0°C, add 4-chlorobiphenyl and succinic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid.

Step 2: Synthesis of (Rac)-4-(4'-chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid (Tanomastat)

This step involves the introduction of the phenylsulfanylmethyl group at the alpha-position of the butanoic acid derivative.

  • The carboxylic acid from Step 1 is first converted to its corresponding acid chloride or activated ester.

  • Separately, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C.

  • The activated carboxylic acid is then added to the LDA solution at -78°C to form the enolate.

  • To this enolate solution, add phenylsulfenyl chloride (PhSCl) to introduce the thiophenyl group.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product, this compound, is then purified by column chromatography.

Mechanism of Action and Signaling Pathways

Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby inhibiting their enzymatic activity.[3] The inhibition of MMPs, particularly MMP-2 and MMP-9 (gelatinases) and MMP-13 (collagenase), disrupts the degradation of the extracellular matrix. This has several downstream consequences that are critical in cancer progression.

The inhibition of MMPs by Tanomastat can be visualized through the following signaling pathway diagram.

MMP_Inhibition_Pathway cluster_tanomastat Tanomastat Action cluster_mmp Matrix Metalloproteinases cluster_ecm Extracellular Matrix cluster_processes Cancer Progression Tanomastat this compound MMP2 MMP-2 Tanomastat->MMP2 Inhibits MMP9 MMP-9 Tanomastat->MMP9 Inhibits MMP13 MMP-13 Tanomastat->MMP13 Inhibits ECM ECM Degradation MMP2->ECM Promotes MMP9->ECM Promotes MMP13->ECM Promotes Invasion Tumor Invasion ECM->Invasion Leads to Metastasis Metastasis ECM->Metastasis Leads to Angiogenesis Angiogenesis ECM->Angiogenesis Leads to

Caption: Inhibition of MMPs by this compound disrupts key processes in cancer progression.

Synthetic Workflow

The overall synthetic workflow for this compound can be visualized as a two-step process.

Tanomastat_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final_product Final Product SM1 4-Chlorobiphenyl Intermediate 4-(4'-chlorobiphenyl-4-yl) -4-oxobutanoic acid SM1->Intermediate Friedel-Crafts Acylation SM2 Succinic Anhydride SM2->Intermediate Friedel-Crafts Acylation FinalProduct This compound Intermediate->FinalProduct α-Thiophenylation Reagent1 LDA Reagent2 Phenylsulfenyl Chloride

Caption: Synthetic workflow for the preparation of this compound.

References

(Rac)-Tanomastat: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tanomastat, also known as (Rac)-BAY 12-9566, is the racemic mixture of Tanomastat, a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Chemical Structure and Properties

This compound is a synthetic biphenyl compound with a zinc-binding carboxyl group, which is crucial for its inhibitory activity against MMPs.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-{4'-chloro-[1,1'-biphenyl]-4-yl}-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid[3]
Synonyms (Rac)-BAY 12-9566[2]
CAS Number 179545-76-7[1][4]
Molecular Formula C23H19ClO3S[1][4]
Molecular Weight 410.91 g/mol [1][4]
Appearance Solid[4]
Storage Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C[1]

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound exerts its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is a hallmark of cancer progression, contributing to tumor growth, invasion, angiogenesis, and metastasis. Tanomastat has been shown to inhibit several MMPs with varying potency.

Table 2: Inhibitory Activity (Ki) of Tanomastat against various MMPs

MMP TargetKi (nM)Reference(s)
MMP-211[1][2]
MMP-3143[1][2]
MMP-9301[1][2]
MMP-131470[1][2]

By inhibiting these key MMPs, this compound can interfere with the degradation of the basement membrane and interstitial matrix, thereby impeding cancer cell invasion and the formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[2]

Downstream Signaling Pathways

The inhibition of MMPs by this compound is expected to modulate several downstream signaling pathways critical for cancer progression. While direct studies on the effects of this compound on these pathways are limited, the known functions of MMPs allow for the inference of its potential impact.

MMP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Extracellular Space RTK Receptor Tyrosine Kinase (RTK) Integrins Integrins Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Integrins->PI3K MAPK_cascade MAPK Cascade (ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Akt->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMPs MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Tanomastat This compound ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation GF_Release Growth Factor Release Active_MMPs->GF_Release GF_Release->RTK Tanomastat->Active_MMPs

Figure 1: Simplified MMP Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing MMP inhibitors, the following sections provide generalized protocols.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials (e.g., boronic acids, aryl halides) Coupling Suzuki Coupling (or similar cross-coupling reaction) Start->Coupling Intermediate Biphenyl Intermediate Coupling->Intermediate Functionalization Further Functionalization Steps Intermediate->Functionalization Final_Product This compound Functionalization->Final_Product

Figure 2: A generalized potential workflow for the synthesis of this compound.
MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a widely used technique to assess the activity of MMP-2 and MMP-9.

Methodology:

  • Sample Preparation: Conditioned media from cell cultures treated with and without this compound are collected.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Methodology:

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane extract.

  • Cell Seeding: Cancer cells, pre-treated with various concentrations of this compound, are seeded in the upper chamber in serum-free media.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The chambers are incubated to allow for cell invasion.

  • Quantification: Non-invading cells on the top surface of the membrane are removed. The invading cells on the bottom surface are fixed, stained, and counted under a microscope.

Boyden_Chamber_Workflow Start Coat Transwell insert with Matrigel Seed Seed this compound-treated cancer cells in upper chamber Start->Seed Add_Chemo Add chemoattractant to lower chamber Seed->Add_Chemo Incubate Incubate Add_Chemo->Incubate Remove_Non_Invaders Remove non-invading cells Incubate->Remove_Non_Invaders Stain_Count Fix, stain, and count invading cells Remove_Non_Invaders->Stain_Count

Figure 3: Workflow for a Boyden chamber cell invasion assay.
In Vivo Antitumor Activity (Orthotopic Xenograft Model)

Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, provide a more clinically relevant model to study tumor growth and metastasis.

Methodology:

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad of immunodeficient mice.

  • Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound orally.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lungs) are excised for histological and molecular analysis.

Conclusion

This compound is a potent inhibitor of several matrix metalloproteinases and has shown anti-invasive and anti-metastatic properties in preclinical models. This technical guide provides a summary of its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development of this and similar compounds for therapeutic applications. The provided generalized protocols and diagrams offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

(Rac)-Tanomastat Target Validation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is an orally bioavailable, non-peptidic biphenyl compound developed as a matrix metalloproteinase (MMP) inhibitor for cancer therapy.[1][2] The designation "(Rac)" indicates that it was synthesized and studied as a racemic mixture, a common practice in early drug development. The primary hypothesis for its anti-cancer activity was the inhibition of MMPs, a family of zinc-containing endoproteinases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in tumor invasion, metastasis, and angiogenesis.[3] Despite promising preclinical data, Tanomastat, like many other broad-spectrum MMP inhibitors, failed in late-stage clinical trials, highlighting the complexities of MMP inhibition and the critical importance of rigorous target validation in oncology.[3][4][5]

This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Primary Target Profile and Mechanism of Action

Tanomastat was designed to inhibit several key members of the MMP family. Its mechanism of action involves a zinc-binding carboxyl group that chelates the essential zinc ion within the catalytic site of the MMPs, thereby blocking their enzymatic activity.[1][5][6]

Quantitative Inhibitory Activity

The inhibitory potency of Tanomastat against its primary MMP targets has been quantified through in vitro enzymatic assays. The data clearly indicates a strong preference for MMP-2, with progressively lower affinity for MMP-3, MMP-9, and MMP-13.

Target EnzymeInhibition Constant (Ki)
MMP-211 nM
MMP-3143 nM
MMP-9301 nM
MMP-131470 nM
Data sourced from MedchemExpress.[1]
Visualizing the Mechanism of Action

The following diagram illustrates the fundamental mechanism of MMP inhibition by Tanomastat.

cluster_0 MMP Active Site cluster_1 Inhibition MMP MMP Enzyme Zinc Zn²⁺ Ion MMP->Zinc contains Inactive_Complex Inactive MMP-Tanomastat Complex Degradation ECM Degradation MMP->Degradation Catalyzes ECM ECM Substrate (e.g., Collagen) ECM->MMP Binds to Tanomastat This compound (BAY 12-9566) Tanomastat->Zinc Chelates (Binds Strongly) Block Blocked Inactive_Complex->Block Block->Degradation

Caption: Tanomastat inhibits MMPs by chelating the catalytic zinc ion.

Affected Signaling Pathways and Cellular Processes

The inhibition of MMPs by Tanomastat was expected to disrupt several key processes that contribute to cancer progression. MMPs are not merely "protein scissors" for the ECM; they modulate the tumor microenvironment by releasing growth factors, modifying cell adhesion molecules, and processing signaling molecules.

Role of MMPs in Cancer Progression

MMPs contribute to cancer malignancy through multiple mechanisms:

  • ECM Degradation: Enables local invasion and intravasation into blood vessels, facilitating metastasis.[3]

  • Angiogenesis: MMPs, particularly MMP-9, are involved in remodeling the vascular basement membrane and releasing pro-angiogenic factors, promoting the formation of new blood vessels that supply the tumor.[2][6]

  • Evasion of Apoptosis: MMP-7 can cleave the Fas ligand (FasL) from the tumor cell surface, preventing it from activating the Fas death receptor and allowing cancer cells to evade apoptosis.[3]

  • Immune Evasion: MMPs can cleave chemokines, disrupting the recruitment of immune cells to the tumor site.[3]

The diagram below outlines the central role of MMPs in these processes and the intended intervention point for Tanomastat.

cluster_downstream Downstream Effects of MMP Activity Tumor Tumor Cell MMPs MMP-2, -3, -9 Tumor->MMPs Secretes Invasion Invasion & Metastasis MMPs->Invasion Degrades ECM Angiogenesis Angiogenesis MMPs->Angiogenesis Releases Growth Factors ImmuneEvasion Immune Evasion MMPs->ImmuneEvasion Cleaves Chemokines ApoptosisEvasion Apoptosis Evasion MMPs->ApoptosisEvasion Cleaves FasL Tanomastat This compound Tanomastat->MMPs Inhibits

Caption: Tanomastat targets MMPs to block key cancer progression pathways.

Experimental Protocols for Target Validation

A multi-step approach is required to validate an anti-cancer agent's target, moving from enzymatic assays to cellular models and finally to in vivo systems.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for validating a targeted cancer therapeutic like Tanomastat.

A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Cellular Assays (Cancer Cell Lines) A->B A_detail Determine Ki / IC50 against purified MMP enzymes A->A_detail C Step 3: In Vivo Models (e.g., Orthotopic Xenograft) B->C B_detail Assess effects on: - Invasion (Matrigel Assay) - Angiogenesis (Tube Formation) - Cell Viability B->B_detail D Step 4: Clinical Trials (Human Patients) C->D C_detail Evaluate impact on: - Primary Tumor Growth - Metastasis Formation - Toxicity C->C_detail D_detail Assess: - Progression-Free Survival (PFS) - Overall Survival (OS) - Safety and Tolerability D->D_detail

Caption: A standard workflow for validating a targeted cancer therapeutic.

Key Experimental Methodologies

1. In Vitro MMP Enzyme Inhibition Assay (Fluorometric)

  • Objective: To determine the direct inhibitory potency (IC50 or Ki) of Tanomastat on purified MMP enzymes.

  • Protocol:

    • Recombinant human MMP catalytic domain is expressed, refolded, and purified.[7]

    • The enzyme is pre-incubated in an assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 μM ZnSO₄, pH 7.5) with varying concentrations of Tanomastat for 30 minutes.[7]

    • A fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) is added to initiate the reaction.[6]

    • Cleavage of the substrate by an active MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.

    • Fluorescence is measured over time using a plate reader.

    • The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.

2. Cellular Invasion Assay (Matrigel Chamber)

  • Objective: To assess the effect of Tanomastat on the ability of cancer cells to invade through a basement membrane mimic.

  • Protocol:

    • Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a reconstituted basement membrane matrix.

    • Cancer cells are serum-starved, resuspended in serum-free media containing various concentrations of Tanomastat, and seeded into the upper chamber of the Transwell.

    • The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

    • The plate is incubated for a period (e.g., 6-24 hours) to allow for invasion.

    • Non-invading cells on the top surface of the membrane are removed with a cotton swab.

    • Invading cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The IC50 for invasion inhibition is determined. Tanomastat was found to prevent matrix invasion by endothelial cells with an IC50 of 840 nM.[1]

3. In Vitro Angiogenesis (Tubule Formation) Assay

  • Objective: To evaluate the anti-angiogenic potential of Tanomastat by measuring its effect on the formation of capillary-like structures by endothelial cells.

  • Protocol:

    • A layer of Matrigel is allowed to polymerize in the wells of a 96-well plate.

    • Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel in media containing various concentrations of Tanomastat.

    • The plate is incubated for several hours (e.g., 4-18 hours).

    • The formation of tube-like networks is observed and photographed under a microscope.

    • The extent of tubule formation (e.g., total tube length, number of junctions) is quantified using imaging software. Tanomastat was shown to completely inhibit tubule formation at concentrations of 15-100 µM.[1]

4. Orthotopic Breast Cancer Xenograft Model

  • Objective: To determine the in vivo efficacy of Tanomastat on primary tumor growth and metastasis in a clinically relevant animal model.

  • Protocol:

    • Human breast cancer cells are injected into the mammary fat pad of immunocompromised mice (e.g., nude mice).

    • Once tumors are established and palpable, mice are randomized into treatment (oral Tanomastat) and control (vehicle) groups.

    • Treatment is administered daily for a set period (e.g., 7 weeks).[1]

    • Primary tumor size is measured regularly with calipers.

    • At the end of the study, mice are euthanized, and primary tumors are excised and weighed.

    • Lungs and other organs are harvested to quantify metastatic lesions (number and volume).

Summary of Preclinical Efficacy Data

Tanomastat demonstrated significant anti-tumor and anti-metastatic activity in preclinical models, which formed the basis for its advancement into clinical trials.

Table 1: In Vitro Cellular Activity of Tanomastat

Assay TypeCell TypeEndpointResult
Matrix InvasionEndothelial CellsInhibition of InvasionIC50 = 840 nM
Tubule FormationEndothelial CellsComplete Inhibition of Tube Formation15-100 µM
Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy in a Human Breast Cancer Orthotopic Model

ParameterTreatmentResult
Local Tumor Regrowth100 mg/kg; p.o.; daily for 7 weeks58% Inhibition
Number of Lung Metastases100 mg/kg; p.o.; daily for 7 weeks57% Inhibition
Volume of Lung Metastases100 mg/kg; p.o.; daily for 7 weeks88% Inhibition
Data sourced from MedchemExpress and Nozaki et al., 2003.[1][3]

Clinical Outcome and Off-Target Considerations

Despite robust preclinical validation of its intended targets and mechanism, Tanomastat failed to demonstrate a survival benefit in Phase III clinical trials for advanced ovarian, pancreatic, and small-cell lung cancer.[3][4] In some trials, patients receiving Tanomastat had poorer survival outcomes than those on placebo.[5]

This failure underscores several critical challenges in cancer drug development:

  • Complexity of the Protease Web: The roles of individual MMPs are highly complex and context-dependent. Some MMPs may even have anti-tumorigenic functions, meaning that broad-spectrum inhibition could be detrimental.[3]

  • Off-Target Effects: While not definitively proven for Tanomastat's clinical failure, it is now widely recognized that small molecule inhibitors can have unintended "off-target" effects that contribute to both toxicity and, in some cases, the actual therapeutic mechanism.[8][9] Modern methods like CRISPR-based genetic screening and computational deconvolution are now used to better understand a drug's true mechanism of action.[8][10] Interestingly, a recent study identified Tanomastat as a dual-stage inhibitor of enterovirus replication, a finding completely unrelated to its intended MMP targets, showcasing its potential for polypharmacology.[11]

  • Translational Gap: Animal models, even orthotopic ones, do not fully recapitulate the complexity of human cancer, including the intricate tumor microenvironment and immune system interactions.

Conclusion

The story of this compound serves as a crucial case study in target validation. Preclinically, it was successfully validated as a potent inhibitor of key MMPs, and this activity translated to significant anti-tumor and anti-metastatic effects in cellular and animal models. However, the failure to demonstrate clinical benefit highlights that successful target engagement in preclinical models does not guarantee therapeutic success in humans. The experience with Tanomastat and other MMP inhibitors has led to a more nuanced understanding of the MMP family's role in cancer and has spurred the development of more selective inhibitors and more sophisticated methods for target validation and deconvolution to better predict clinical outcomes.

References

(Rac)-Tanomastat Preclinical In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2][3] Initially investigated for its anti-cancer properties due to its role in inhibiting enzymes crucial for tumor invasion and angiogenesis, recent research has unveiled its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

I. Anti-Cancer Activity: Matrix Metalloproteinase Inhibition

Tanomastat functions as a potent inhibitor of several matrix metalloproteinases, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2][3] This degradation is a critical process in tumor growth, invasion, and metastasis.

Quantitative Data: MMP Inhibition

The inhibitory activity of Tanomastat against various MMPs has been quantified through determination of the inhibition constants (Ki). A lower Ki value indicates a stronger binding affinity and more potent inhibition.

Target MMPInhibition Constant (Ki) (nM)
MMP-2 (Gelatinase A)11[1][2][3]
MMP-3 (Stromelysin 1)143[1][2][3]
MMP-9 (Gelatinase B)301[1][2][3]
MMP-13 (Collagenase 3)1470[1][2][3]
Signaling Pathway: MMP Inhibition and Downstream Effects

Inhibition of MMPs by Tanomastat disrupts key processes in cancer progression. MMP-2 and MMP-9, in particular, are known to degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion. By inhibiting these MMPs, Tanomastat can prevent the breakdown of the ECM, thus hindering the spread of tumor cells. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. MMP-2 and MMP-9 can promote angiogenesis by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.[4][5] Tanomastat's inhibition of these MMPs can therefore lead to a reduction in tumor angiogenesis.

MMP_Inhibition_Pathway cluster_tanomastat Tanomastat cluster_mmps Matrix Metalloproteinases cluster_ecm Extracellular Matrix cluster_cancer Cancer Progression Tanomastat This compound MMP2 MMP-2 Tanomastat->MMP2 MMP9 MMP-9 Tanomastat->MMP9 MMP3 MMP-3 Tanomastat->MMP3 MMP13 MMP-13 Tanomastat->MMP13 ECM ECM Degradation MMP2->ECM degrades Angiogenesis Angiogenesis MMP2->Angiogenesis promotes MMP9->ECM degrades MMP9->Angiogenesis promotes Invasion Cancer Cell Invasion ECM->Invasion enables Antiviral_Pathway cluster_tanomastat Tanomastat cluster_virus_cycle Enterovirus Replication Cycle Tanomastat This compound Uncoating 2. Capsid Dissociation (Uncoating) Tanomastat->Uncoating Inhibits Replication 4. RNA Replication Tanomastat->Replication Inhibits Attachment 1. Attachment & Entry Attachment->Uncoating Translation 3. Translation Uncoating->Translation Translation->Replication Assembly 5. Assembly & Release Replication->Assembly

References

An In-depth Technical Guide to the Pharmacodynamics of (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetically derived, non-peptidic biphenyl compound that functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3][4] Under physiological conditions, MMP activity is tightly regulated; however, their overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[3][5] Tanomastat's ability to chelate the catalytic zinc ion within the active site of MMPs forms the basis of its therapeutic potential, primarily investigated in the context of oncology.[1][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, inhibitory profile, and effects on key cellular and physiological processes.

Core Mechanism of Action

Tanomastat exerts its pharmacological effects by competitively inhibiting the activity of several matrix metalloproteinases.[1] The core of its inhibitory action lies in the biphenyl structure with a zinc-binding carboxyl group, which effectively chelates the Zn2+ ion in the catalytic domain of MMPs. This interaction prevents the binding and subsequent degradation of natural ECM substrates by the enzymes.[4]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified against a range of MMPs, primarily through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a clear indication of the compound's affinity and efficacy towards specific MMP subtypes.

Target EnzymeInhibition Constant (Ki) (nM)IC50 (nM)
MMP-2 (Gelatinase A)11[1]~1-1.5 µM (for a derivative)[6]
MMP-3 (Stromelysin 1)143[1]
MMP-9 (Gelatinase B)301[1]~1-1.5 µM (for a derivative)[6]
MMP-13 (Collagenase 3)1470[1]
Endothelial Cell Invasion840[1]

Key Pharmacodynamic Effects

The inhibition of MMPs by Tanomastat translates into significant effects on complex biological processes that are critical for tumor progression and metastasis.

Inhibition of Cell Invasion

A hallmark of malignant tumors is their ability to invade surrounding tissues, a process heavily reliant on the degradation of the ECM by MMPs. Tanomastat has been shown to effectively prevent the invasion of endothelial cells in a concentration-dependent manner, with an IC50 of 840 nM.[1] This anti-invasive activity is a direct consequence of its ability to block the enzymatic function of MMPs, thereby maintaining the integrity of the basement membrane and surrounding stroma.

Attenuation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. MMPs, particularly MMP-2 and MMP-9, play a pivotal role in this process by degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and proliferate.[3] They also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.[7][8] Tanomastat's inhibition of MMP-2 and MMP-9 disrupts these processes, leading to a reduction in angiogenesis.[7] In vitro studies have demonstrated that Tanomastat inhibits tubule formation completely at concentrations between 15-100 µM.[1]

Reduction of Tumor Growth and Metastasis

In preclinical in vivo models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In a human breast cancer orthotopic model, oral administration of Tanomastat (100 mg/kg daily for 7 weeks) resulted in a 58% inhibition of local tumor regrowth.[1] Furthermore, it led to a 57% reduction in the number of lung metastases and an 88% decrease in the volume of these metastases, without causing toxic effects.[1]

Signaling Pathways Modulated by this compound

The pharmacodynamic effects of Tanomastat are rooted in its ability to interfere with key signaling pathways that are regulated by MMPs. The inhibition of MMP-2 and MMP-9, in particular, has cascading effects on downstream signaling events that control cell behavior.

MMP_Inhibition_Pathway Tanomastat This compound MMP2_9 MMP-2 / MMP-9 Tanomastat->MMP2_9 Inhibits ECM Extracellular Matrix (Collagen, Laminin, etc.) MMP2_9->ECM Degrades Integrins Integrins (αvβ3) MMP2_9->Integrins Activates VEGF_TGFb Growth Factors (VEGF, TGF-β) ECM->VEGF_TGFb Releases PI3K_Akt PI3K/Akt Pathway VEGF_TGFb->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VEGF_TGFb->MAPK_ERK Activates Integrins->PI3K_Akt Activates Cell_Invasion Cell Invasion PI3K_Akt->Cell_Invasion Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Tumor_Growth Tumor Growth & Metastasis PI3K_Akt->Tumor_Growth MAPK_ERK->Cell_Invasion MAPK_ERK->Angiogenesis MAPK_ERK->Tumor_Growth MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Tanomastat Prepare Tanomastat dilutions Add_Inhibitor Add Tanomastat/vehicle to plate Prep_Tanomastat->Add_Inhibitor Prep_Enzyme Prepare MMP enzyme solution Add_Enzyme Add MMP enzyme and incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare fluorogenic substrate Add_Substrate Add substrate to initiate reaction Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate reaction velocity Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 value Calculate_Velocity->Determine_IC50 Invasion_Assay_Workflow cluster_prep Chamber Preparation cluster_cell_prep Cell Preparation cluster_assay Invasion Assay cluster_analysis Analysis Coat_Insert Coat Boyden chamber insert with Matrigel Seed_Cells Seed cells into upper chamber Coat_Insert->Seed_Cells Prepare_Cells Prepare cell suspension with Tanomastat/vehicle Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells Remove_Noninvading->Fix_Stain Quantify Quantify invasion by cell counting Fix_Stain->Quantify

References

Methodological & Application

Application Notes and Protocols for Measuring (Rac)-Tanomastat Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2] This degradation is a key process in physiological tissue remodeling, but also in pathological conditions such as tumor invasion, metastasis, and angiogenesis.[2][3] Tanomastat exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9.[2][3] Its ability to block these enzymes makes it a compound of interest in cancer research, primarily for its anti-invasive and anti-metastatic potential.[1][4]

These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its effects on MMP activity, cell invasion, migration, and the associated Rac1 signaling pathway.

Mechanism of Action: MMP Inhibition and Downstream Effects

Tanomastat functions by binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition of MMPs prevents the breakdown of ECM components like collagen and laminin.[4][5] For cancer cells, a compromised ECM is a prerequisite for invasion into surrounding tissues and for intravasation into blood vessels to form distant metastases. By preventing ECM degradation, Tanomastat can inhibit these crucial early steps of metastasis. Furthermore, MMPs are involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] Inhibition of MMPs can thus also exert anti-angiogenic effects.[5]

Recent research has uncovered a link between MMPs, particularly MMP-9, and the regulation of Rho GTPases, such as Rac1. Rac1 is a key regulator of the actin cytoskeleton and is essential for cell motility, including the formation of lamellipodia and membrane ruffles that drive cell migration.[6] MMP-9 can influence signaling pathways that modulate Rac1 activity. Therefore, by inhibiting MMP-9, Tanomastat can indirectly affect the Rac1 signaling cascade, leading to a reduction in cancer cell migration and invasion.

cluster_0 Cellular Environment cluster_1 Intracellular Signaling Tanomastat Tanomastat MMPs MMPs Tanomastat->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Laminin) MMPs->ECM Degrades Rac1_GTP Rac1-GTP (Active) MMPs->Rac1_GTP Modulates Signaling to Degraded ECM Degraded ECM ECM->Degraded ECM Cell Migration\n& Invasion Cell Migration & Invasion Degraded ECM->Cell Migration\n& Invasion Facilitates Rac1_GDP Rac1-GDP (Inactive) Rac1_GDP->Rac1_GTP Activation Rac1_GTP->Rac1_GDP Inactivation Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling Rac1_GTP->Actin Cytoskeleton\nRemodeling Promotes Actin Cytoskeleton\nRemodeling->Cell Migration\n& Invasion Leads to start Start: This compound Stock Solution assay1 Protocol 1: Gelatin Zymography (MMP-2/MMP-9 Activity) start->assay1 assay2 Protocol 2: Cell Invasion Assay (Boyden Chamber) start->assay2 assay3 Protocol 3: Cell Migration Assay (Wound Healing) start->assay3 analysis Data Analysis: - IC50/EC50 Calculation - Quantification of  Band Intensity - Statistical Analysis assay1->analysis assay4 Protocol 4: Rac1 Activation Assay assay2->assay4 Investigate Mechanism assay2->analysis assay3->assay4 Investigate Mechanism assay3->analysis assay4->analysis end End: Characterization of Tanomastat Activity analysis->end

References

Application Notes and Protocols for In Vivo Experimental Design Using (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of (Rac)-Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The protocols detailed below are compiled from established preclinical studies and are intended to serve as a foundational resource for investigating the anti-tumor and anti-metastatic potential of Tanomastat in various cancer models.

Mechanism of Action

This compound is a non-peptidic, biphenyl inhibitor of matrix metalloproteinases, with notable activity against MMP-2, MMP-3, and MMP-9. These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, upregulation of MMPs facilitates tumor invasion, metastasis, and angiogenesis by breaking down tissue barriers and releasing pro-angiogenic factors. By inhibiting these key MMPs, Tanomastat is designed to impede these critical steps in cancer progression.

Data Presentation

In Vivo Efficacy of Tanomastat and Other MMP Inhibitors

The following tables summarize quantitative data from preclinical in vivo studies investigating Tanomastat and other relevant MMP inhibitors.

Compound Cancer Model Animal Model Dosage & Administration Treatment Schedule Key Findings Reference
This compoundHuman Breast Cancer (Orthotopic)Nude Mice100 mg/kg, p.o.Daily for 7 weeks58% inhibition of local tumor regrowth; 57% reduction in the number of lung metastases; 88% reduction in the volume of lung metastases.[1]
This compoundEV-A71 InfectionNeonatal BALB/c Mice10 mg/kg and 30 mg/kg, oral gavageDaily for six daysAchieved 85% protective therapeutic effect and alleviated clinical symptoms. No in vivo toxicity observed at tested doses.[2][3][4][5]
SD-7300 (MMP inhibitor)4T1-Luc Breast CancerBALB/c Mice30 mg/kg, oral gavageTwice daily for 7 days70-80% inhibition of tumor-associated MMP-9 activity.
Pharmacokinetic Parameters of MMP Inhibitors (for reference)
Compound Species Dose Clearance Terminal Half-life Reference
TTAC-0001Mice10 mg/kg, IV0.017 mL/h20-30 h[6]
TTAC-0001Rats~10 mg/kg, IV0.35 mL/h20-30 h[6]
TTAC-0001Cynomolgus Monkeys10 mg/kg, IV2.19 mL/h22.08-30.89 h[6]
PrinomastatHumans5-10 mg, oralNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Model in BALB/c Mice

This protocol describes the establishment of an orthotopic breast cancer model using 4T1 murine breast cancer cells, which spontaneously metastasize to the lungs, providing a robust model to assess the anti-metastatic efficacy of Tanomastat.

Materials:

  • This compound

  • Vehicle: Sterile saline with DMSO, or 0.5% Methylcellulose with 0.1% Tween 80

  • 4T1-luciferase expressing mouse breast cancer cells

  • Female BALB/c mice (6-8 weeks old)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (27-30G)

  • Isoflurane anesthesia system

  • Calipers

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Culture: Culture 4T1-luc cells in appropriate medium until they reach 70-80% confluency.

  • Cell Preparation for Injection:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in serum-free medium or PBS and perform a cell count.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS at a concentration of 1 x 10^5 cells/100 µL. Keep on ice.[1][4][5][8]

  • Orthotopic Injection:

    • Anesthetize mice using isoflurane.

    • Clean the area around the fourth mammary fat pad with 70% ethanol.[4]

    • Gently lift the skin near the nipple and inject 100 µL of the cell suspension into the mammary fat pad. A small bump should be visible upon successful injection.[1][4]

  • Tumor Growth Monitoring:

    • Palpate the injection site twice weekly to monitor for tumor development. Tumors are typically palpable 5 days post-injection.[1]

    • Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: V = (Length x Width^2) / 2.[5]

    • For bioluminescence imaging, inject mice intraperitoneally with D-luciferin (150 mg/kg) and image at various time points (e.g., weekly) to monitor primary tumor growth and metastatic spread.[4][5]

  • Tanomastat Administration:

    • Prepare Tanomastat in the chosen vehicle. For example, reconstitute in DMSO and dilute with sterile saline for oral gavage.[3]

    • Based on previous studies, a starting dose of 10-30 mg/kg administered daily via oral gavage can be used. Dose-response studies are recommended.

    • Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

    • Include a vehicle control group receiving the same volume of the vehicle without Tanomastat.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize mice and excise the primary tumor and lungs.

    • Weigh the primary tumor.

    • Count metastatic nodules on the surface of the lungs.

    • Perform histological analysis of the lungs to confirm metastasis.

    • Analyze tumor tissue for MMP activity using zymography (see Protocol 2).

Protocol 2: Gelatin Zymography for MMP Activity

This protocol is for the detection of MMP-2 and MMP-9 activity in tumor tissue lysates.

Materials:

  • Tumor tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • Polyacrylamide gels (10%) containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., methanol:acetic acid:water)

Procedure:

  • Protein Extraction:

    • Homogenize tumor tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis:

    • Mix equal amounts of protein (e.g., 20-40 µg) with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

    • The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 can be used to identify the specific enzymes.

Mandatory Visualization

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell cluster_response Cellular Response MMPs MMP-2, MMP-9 ECM ECM Components (Collagen, etc.) MMPs->ECM Degradation GFs_bound Bound Growth Factors (VEGF, etc.) MMPs->GFs_bound Release Invasion Invasion ECM->Invasion GFs_free Free Growth Factors Receptor Growth Factor Receptor GFs_free->Receptor Proliferation Proliferation GFs_free->Proliferation Angiogenesis Angiogenesis GFs_free->Angiogenesis PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MEK_ERK MEK/ERK Pathway Receptor->MEK_ERK NFkB NF-κB PI3K_AKT->NFkB MEK_ERK->NFkB MMP_Gene MMP Gene Expression NFkB->MMP_Gene MMP_Gene->MMPs Synthesis & Secretion Tanomastat This compound Tanomastat->MMPs Inhibition

Caption: Signaling pathway of MMP-2 and MMP-9 in cancer progression and the inhibitory action of this compound.

Experimental_Workflow cluster_endpoint Endpoint Measures Cell_Culture 1. 4T1-luc Cell Culture Cell_Prep 2. Cell Preparation for Injection Cell_Culture->Cell_Prep Injection 3. Orthotopic Injection into Mammary Fat Pad of BALB/c Mice Cell_Prep->Injection Tumor_Monitoring 4. Tumor Growth Monitoring (Calipers & Bioluminescence) Injection->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Administration of this compound or Vehicle (Oral Gavage) Randomization->Treatment Endpoint 7. Endpoint Analysis Treatment->Endpoint Tumor_Weight Primary Tumor Weight Metastasis Lung Metastasis Count Zymography MMP Activity (Zymography)

Caption: Experimental workflow for in vivo evaluation of this compound in an orthotopic breast cancer model.

References

Application Notes and Protocols for the Administration of (Rac)-Tanomastat in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "(Rac)-Tanomastat" as a single entity is not established in scientific literature. This document addresses two distinct, biologically important topics in cancer research: Tanomastat , a matrix metalloproteinase (MMP) inhibitor, and the inhibition of Rac , a small GTPase involved in cell signaling. These topics are presented separately to provide clear and accurate information for researchers, scientists, and drug development professionals.

Part 1: Tanomastat Administration in Mouse Models of Cancer

Introduction

Tanomastat is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, angiogenesis, and metastasis.[1] By inhibiting MMPs, Tanomastat was developed with the therapeutic goal of impeding cancer progression. While it showed promise in preclinical studies, Tanomastat, like other broad-spectrum MMP inhibitors, ultimately failed to demonstrate a survival benefit in late-stage clinical trials for various cancers, including pancreatic and non-small cell lung cancer.[1][2] Despite these outcomes, the study of Tanomastat and other MMP inhibitors in preclinical models remains valuable for understanding the complex role of the tumor microenvironment in cancer progression.

Mechanism of Action

Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the breakdown of ECM components like collagen, fibronectin, and laminin. The degradation of the ECM is a critical step that allows cancer cells to invade surrounding tissues, enter the bloodstream (intravasation), and form secondary tumors at distant sites (metastasis). MMPs also release and activate growth factors sequestered in the ECM, further promoting tumor growth and angiogenesis.[2]

Data Presentation: Tanomastat Target Profile
Target MMPsReferences
MMP-2, MMP-3, MMP-9[3]
Experimental Protocol: General In Vivo Administration of Tanomastat

This protocol provides a general guideline for the oral administration of Tanomastat in mouse models of cancer. It is based on protocols used for in vivo studies of Tanomastat and should be optimized for specific cancer models and experimental goals.

1. Materials:

  • Tanomastat powder
  • Vehicle for reconstitution (e.g., sterile saline, 0.5% carboxymethylcellulose)
  • Oral gavage needles (20-22 gauge, with a ball tip)
  • Syringes (1 ml)
  • Animal balance
  • Appropriate mouse model of cancer (e.g., xenograft or genetically engineered model)

2. Procedure:

  • Animal Model Preparation: Establish tumors in mice according to the specific model protocol (e.g., subcutaneous or orthotopic injection of cancer cells). Monitor tumor growth until they reach a predetermined size for treatment initiation (e.g., 100-200 mm³).
  • Drug Formulation:
  • On the day of administration, freshly prepare the Tanomastat solution.
  • Reconstitute Tanomastat powder in the chosen vehicle to the desired concentration (e.g., for a 20g mouse receiving a 30 mg/kg dose, prepare a solution where 0.1 ml contains 0.6 mg of Tanomastat).
  • Ensure the solution is homogenous.
  • Administration:
  • Weigh each mouse to calculate the precise volume of the drug solution to be administered.
  • Administer Tanomastat via oral gavage. A typical dosage range from non-cancer preclinical studies is 10-30 mg/kg, administered daily.[2]
  • The control group should receive the vehicle alone, following the same administration schedule.
  • Monitoring:
  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualization: MMP Inhibition by Tanomastat

MMP_Inhibition cluster_pathway Cancer Progression Pathway Cancer_Cells Cancer Cells MMPs Matrix Metalloproteinases (MMP-2, MMP-3, MMP-9) Cancer_Cells->MMPs secrete ECM Extracellular Matrix (ECM) MMPs->ECM degrade Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis enables Growth_Factors Release of Growth Factors ECM->Growth_Factors releases Angiogenesis Angiogenesis Growth_Factors->Angiogenesis promotes Tanomastat Tanomastat Tanomastat->MMPs inhibits Rac_Signaling cluster_upstream Upstream Activation cluster_rac_cycle Rac Activation Cycle cluster_downstream Downstream Effects Receptors Growth Factor Receptors (e.g., EGFR, HER2) GEFs Guanine Nucleotide Exchange Factors (GEFs) (e.g., Vav, Tiam1) Receptors->GEFs activate Rac_GDP Rac-GDP (Inactive) GEFs->Rac_GDP promotes Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP GTP loading Rac_GTP->Rac_GDP GTP hydrolysis PAK p21-activated kinases (PAK) Rac_GTP->PAK WAVE_complex WAVE complex Rac_GTP->WAVE_complex Gene_Expression Gene Expression (e.g., Cyclin D1, c-Myc) PAK->Gene_Expression Actin_Cytoskeleton Actin Cytoskeleton Remodeling WAVE_complex->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival Rac_Inhibitors Rac_Inhibitors Rac_Inhibitors->Rac_GDP block activation Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Group Administer Rac Inhibitor (e.g., Oral Gavage/IP) Randomization->Treatment_Group Control_Group Administer Vehicle Randomization->Control_Group Monitoring Monitor Tumor Volume & Animal Health (2-3x/week) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint (e.g., 4-6 weeks) Monitoring->Endpoint Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Analysis Tumor Weight Analysis Metastasis Quantification (e.g., Lung Nodules) Immunohistochemistry Euthanasia->Analysis Data_Analysis Data Analysis & Conclusion Analysis->Data_Analysis

References

Application Notes and Protocols for Assessing (Rac)-Tanomastat Inhibition of MMP-2 and MMP-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the inhibitory effects of (Rac)-Tanomastat on the activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The following protocols are designed for researchers in cell biology, cancer biology, and drug development to assess the efficacy of this compound in a laboratory setting.

This compound is the racemic mixture of Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases.[1] Tanomastat targets the zinc-binding site of MMPs, showing inhibitory activity against several members of the MMP family.[1][2] Matrix metalloproteinases, particularly the gelatinases MMP-2 and MMP-9, are crucial enzymes involved in the degradation of the extracellular matrix.[3] Their upregulation is associated with various pathological processes, including tumor invasion, metastasis, and angiogenesis.[4][5][6][7] Therefore, inhibitors of MMP-2 and MMP-9, such as Tanomastat, are of significant interest in therapeutic development.[4][8]

Quantitative Data Summary

The inhibitory potency of Tanomastat against MMP-2 and MMP-9 is summarized in the table below. This data is crucial for determining the appropriate concentration range for experimental studies.

Enzyme Inhibitor Ki (nM) IC50 (nM)
MMP-2Tanomastat11[1][2]Not specified
MMP-9Tanomastat301[1][2]Not specified

Note: Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Experimental Protocols

To assess the inhibitory effect of this compound on MMP-2 and MMP-9, a combination of techniques can be employed. These include gelatin zymography to measure enzymatic activity, and western blotting to determine protein expression levels.

I. Cell Culture and Treatment with this compound

This initial step involves culturing a suitable cell line known to express MMP-2 and MMP-9 and treating the cells with varying concentrations of this compound.

Materials:

  • Cell line known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates or T-75 flasks

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Plate cells in a 6-well plate or T-75 flask and grow until they reach 70-80% confluency in complete medium.[9]

  • Wash the cells twice with serum-free medium to remove any endogenous MMPs and inhibitors present in the serum.[9]

  • Add fresh serum-free medium to the cells.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., based on Ki values: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be included.

  • Add the different concentrations of this compound or vehicle control to the cells.

  • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for MMP secretion and inhibition.

  • After incubation, collect the conditioned medium.

  • Centrifuge the conditioned medium to remove any cells and debris.[10] The supernatant can now be used for subsequent analyses.

II. Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2 and MMP-9. The assay involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin.[3] Areas of digestion appear as clear bands against a blue background after staining with Coomassie Blue.[9]

Materials:

  • Conditioned medium from cell culture experiment

  • Non-reducing sample buffer

  • 10% SDS-PAGE gel containing 0.1% gelatin

  • Tris-Glycine SDS running buffer

  • Washing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Determine the protein concentration of the collected conditioned media to ensure equal loading.

  • Mix the conditioned medium samples with non-reducing sample buffer. Do not heat or boil the samples as this will denature the enzymes.

  • Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.[11]

  • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[9]

  • Incubate the gel in developing buffer overnight at 37°C.[10]

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.[10]

  • Destain the gel with destaining solution until clear bands appear against a blue background.[10]

  • The clear bands correspond to the gelatinolytic activity of MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa).

  • Quantify the band intensity using densitometry software.

III. Western Blotting for MMP-2 and MMP-9 Expression

Western blotting is used to determine the total protein levels of MMP-2 and MMP-9, allowing researchers to distinguish between inhibition of enzyme activity and downregulation of protein expression.

Materials:

  • Conditioned medium from cell culture experiment

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MMP-2 and MMP-9

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare protein lysates from the conditioned media.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C.[12]

  • Wash the membrane three times with TBST.[12]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again three times with TBST.[12]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Quantify the band intensity using densitometry software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation cell_culture 1. Cell Culture (e.g., HT1080, MDA-MB-231) treatment 2. Treatment with this compound (Varying Concentrations) cell_culture->treatment collection 3. Collection of Conditioned Medium treatment->collection zymography Gelatin Zymography (MMP-2 & MMP-9 Activity) collection->zymography Assess Activity western_blot Western Blotting (MMP-2 & MMP-9 Expression) collection->western_blot Assess Expression quantification Densitometric Quantification zymography->quantification western_blot->quantification interpretation Inhibition Assessment quantification->interpretation

Caption: Workflow for assessing this compound inhibition of MMP-2 and MMP-9.

This compound Mechanism of Action

mechanism_of_action tanomastat This compound inhibition Inhibition tanomastat->inhibition mmp MMP-2 / MMP-9 (Active Site with Zn2+) degradation ECM Degradation mmp->degradation catalyzes ecm Extracellular Matrix (e.g., Gelatin, Collagen) ecm->degradation inhibition->mmp binds to

Caption: Simplified mechanism of this compound inhibition of MMP-2 and MMP-9.

References

Application Note: Development of Antiviral Assays for (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, a non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs), has been primarily investigated for its anti-cancer properties.[1][2] It functions by inhibiting MMP-2, MMP-3, and MMP-9, which are crucial for extracellular matrix degradation, a process implicated in tumor invasion and angiogenesis.[2] However, recent groundbreaking research has unveiled a novel and potent antiviral activity of Tanomastat against a broad spectrum of human enteroviruses, including the neurotropic Enterovirus A71 (EV-A71).[3][4] This discovery opens a new avenue for the therapeutic application of Tanomastat beyond oncology.

This application note provides a detailed protocol for the development and execution of in vitro antiviral assays to evaluate the efficacy of this compound. The methodologies described herein are based on established virological techniques and recent findings on Tanomastat's multi-targeted antiviral mechanism, which includes the inhibition of viral capsid dissociation and RNA replication.[3][4] Notably, studies suggest that the antiviral action of Tanomastat is independent of its MMP-9 inhibitory activity.[5]

Principle of the Antiviral Assay

The primary method described is the plaque reduction assay , a gold-standard technique for quantifying the inhibition of viral replication. This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50). Additionally, a cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to cell death, allowing for the determination of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/IC50), a key indicator of a drug's therapeutic window.

Materials and Reagents

  • Compound: this compound (BAY 12-9566)

  • Cell Line: Human Rhabdomyosarcoma (RD) cells (permissive to a wide range of enteroviruses)[6]

  • Viruses: Enterovirus 71 (EV-A71), Coxsackievirus A6 (CV-A6), Coxsackievirus A16 (CV-A16), Coxsackievirus B5 (CV-B5), Echovirus 7 (ECHO-7), Enterovirus D68 (EV-D68)[6]

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Crystal Violet staining solution

    • Formaldehyde (for cell fixation)

    • Agarose or Methylcellulose (for overlay)

    • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)

    • Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Cytotoxicity Assay

This protocol determines the toxicity of this compound on the host cells.

  • Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS, with concentrations ranging from 1 µM to 200 µM.[6] A vehicle control (0.1% DMSO) should be included.[6]

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement: Assess cell viability using a standard assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This protocol quantifies the antiviral activity of this compound.

  • Cell Seeding: Seed RD cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells per well) and incubate overnight.

  • Virus Infection: On the day of the experiment, remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the viral adsorption period, prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). Concentrations should be below the determined CC50.

  • Overlay: After adsorption, remove the virus inoculum, wash the cells with PBS, and overlay the cells with 2 mL of the prepared compound-containing overlay medium. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until distinct plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formaldehyde for 30 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation

The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound against various Enteroviruses.

Virus StrainCC50 (µM) on RD CellsIC50 (µM)Selectivity Index (SI = CC50/IC50)
EV-A71 (Genotype C4)81.391.9541.85
EV-A71 (Strain H)81.3923.783.42
EV-A71 (Genotype B5)81.3911.447.11
CV-A681.3914.585.58
CV-A1681.394.2918.97
CV-B581.39Not explicitly statedNot explicitly stated
ECHO-781.39Not explicitly statedNot explicitly stated
EV-D6881.39Not explicitly statedNot explicitly stated

Data derived from a study by Tan et al. (2024).[6]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed multi-targeted antiviral mechanism of this compound against enteroviruses.

G cluster_virus_lifecycle Enterovirus Replication Cycle cluster_inhibition Tanomastat Inhibition virus Enterovirus attachment Attachment & Entry virus->attachment uncoating Capsid Dissociation (Uncoating) attachment->uncoating rna_release vRNA Release uncoating->rna_release translation Translation & Polyprotein Processing rna_release->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly release Progeny Virus Release assembly->release tanomastat This compound inhibits1 Inhibits tanomastat->inhibits1 inhibits2 Inhibits tanomastat->inhibits2 inhibits1->uncoating inhibits2->replication

Caption: Proposed dual inhibitory mechanism of this compound on the enterovirus lifecycle.

Experimental Workflow

The following diagram outlines the workflow for determining the antiviral efficacy of this compound.

G cluster_workflow Antiviral Assay Workflow start Start cytotoxicity 1. Determine CC50 (Cytotoxicity Assay) start->cytotoxicity plaque_assay 2. Perform Plaque Reduction Assay cytotoxicity->plaque_assay data_analysis 3. Data Analysis (Calculate IC50 & SI) plaque_assay->data_analysis end End data_analysis->end

Caption: A streamlined workflow for evaluating the antiviral properties of this compound.

Conclusion

This compound has emerged as a promising broad-spectrum anti-enterovirus candidate.[3][4] The protocols detailed in this application note provide a robust framework for researchers to independently verify and expand upon these findings. The plaque reduction assay, coupled with a thorough cytotoxicity assessment, allows for the accurate determination of Tanomastat's in vitro antiviral efficacy. Further investigations into its efficacy against other viral families and its precise molecular interactions are warranted to fully elucidate its potential as a novel antiviral therapeutic.

References

Troubleshooting & Optimization

(Rac)-Tanomastat solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tanomastat in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAY 12-9566) is a non-peptidic, biphenyl matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism of action is the inhibition of several MMPs, which are enzymes involved in the degradation of the extracellular matrix. This inhibition prevents tissue remodeling, which is a key process in cancer cell invasion and metastasis.[1][3]

Q2: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use newly opened, non-hygroscopic DMSO for optimal solubility.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, the solid powder form of this compound should be stored at -20°C and is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots are stable for up to six months when stored at -80°C and for one month at -20°C.[1]

Q4: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Published studies have used a wide range of concentrations, from the nanomolar to the micromolar range. For instance, concentrations of 1-10,000 nM have been used in matrix invasion assays, while tubule formation has been inhibited at 15-100 µM.[1] Cytotoxicity profiles have been evaluated at concentrations up to 200 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in DMSO.

  • Precipitation is observed in the stock solution.

Possible Causes:

  • Suboptimal DMSO quality: DMSO is hygroscopic and can absorb water, which significantly reduces the solubility of this compound.[1]

  • Insufficient solubilization effort: The compound may require assistance to fully dissolve.

Solutions:

  • Use fresh, high-quality DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO.

  • Apply heat and sonication: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1]

  • Prepare a concentrated stock: It is often easier to fully dissolve the compound at a higher concentration (e.g., 25 mg/mL) and then dilute it for your experiments.[1]

Issue 2: Precipitation of this compound in Cell Culture Media

Symptoms:

  • A precipitate forms when the DMSO stock solution of this compound is added to the aqueous cell culture medium.

Possible Causes:

  • Poor aqueous solubility: this compound has low solubility in aqueous solutions.

  • High final DMSO concentration: High concentrations of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.

Solutions:

  • Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.[4][5] This may require preparing a more concentrated initial stock solution in DMSO.

  • Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.

  • Pre-warm the media: Adding the compound to pre-warmed media can sometimes help maintain solubility.

Issue 3: Inconsistent or No Biological Activity

Symptoms:

  • Lack of expected inhibitory effect in your assay.

  • High variability between replicate experiments.

Possible Causes:

  • Compound degradation: Improper storage of the stock solution can lead to degradation of this compound.

  • Incorrect dosage: The concentration of the compound may be too low to elicit a biological response.

  • Cell line sensitivity: The cell line being used may not be sensitive to MMP inhibition by this compound.

Solutions:

  • Verify stock solution integrity: Use a freshly prepared stock solution or one that has been stored correctly at -80°C in single-use aliquots.[1]

  • Perform a dose-response curve: This will help determine the optimal and effective concentration range for your specific cell line and assay.

  • Include positive controls: Use a known MMP inhibitor as a positive control to ensure that your assay is working correctly.

  • Confirm MMP expression: Verify that your cell line of interest expresses the MMPs that are targeted by this compound (MMP-2, MMP-3, MMP-9, MMP-13).[1][2]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 410.91 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO 25 mg/mL (60.84 mM)[1]
Storage (Solid) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]
Ki for MMP-2 11 nM[1][2]
Ki for MMP-3 143 nM[1][2]
Ki for MMP-9 301 nM[1][2]
Ki for MMP-13 1470 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[1] d. If necessary, gently warm the solution and sonicate until the powder is completely dissolved.[1] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.[1] g. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Cell Treatment for In Vitro Assays
  • Materials: Prepared this compound stock solution, cell culture medium, cultured cells.

  • Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).[4][5] c. Remove the existing medium from the cultured cells. d. Add the medium containing the appropriate concentration of this compound or vehicle control (e.g., 0.1% DMSO) to the cells. e. Incubate the cells for the desired period as determined by your experimental design.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treatment Treat Cells with this compound and Controls prep_working->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Specific Assay (e.g., Viability, Invasion) incubation->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis

Caption: Workflow for in vitro experiments using this compound.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_stock Stock Solution cluster_media Culture Medium start Precipitation Observed? check_dmso Is DMSO fresh and anhydrous? start->check_dmso In Stock check_dmso_conc Is final DMSO concentration ≤ 0.1%? start->check_dmso_conc In Media check_dissolution Was sonication/warming applied? check_dmso->check_dissolution Yes solution_dmso Use fresh DMSO check_dmso->solution_dmso No solution_dissolution Apply sonication/warming check_dissolution->solution_dissolution No check_mixing Was the solution added slowly with mixing? check_dmso_conc->check_mixing Yes solution_dmso_conc Lower final DMSO concentration check_dmso_conc->solution_dmso_conc No solution_mixing Improve mixing technique check_mixing->solution_mixing No

Caption: Decision tree for troubleshooting precipitation issues.

signaling_pathway This compound Mechanism of Action tanomastat This compound mmp MMPs (MMP-2, -3, -9, -13) tanomastat->mmp Inhibits degradation ECM Degradation mmp->degradation Promotes ecm Extracellular Matrix (ECM) Components ecm->degradation invasion Tumor Cell Invasion and Metastasis degradation->invasion

Caption: Simplified pathway showing this compound's inhibition of MMPs.

References

Technical Support Center: (Rac)-Tanomastat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, non-peptidic biphenyl inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are zinc-dependent enzymes that degrade proteins in the extracellular matrix (ECM).[2][3] By inhibiting MMPs—specifically MMP-2, MMP-3, and MMP-9—Tanomastat prevents ECM degradation.[1][4] This mechanism can suppress tumor invasion, angiogenesis (the formation of new blood vessels), and metastasis.[2][4][5]

Q2: What is a recommended starting dose and administration route for in vivo mouse studies?

A2: A frequently cited effective dose in cancer models is 100 mg/kg, administered daily via oral gavage (p.o.) .[1] Studies in neonatal mice for non-cancer applications have used 10 mg/kg and 30 mg/kg daily oral doses without observing toxicity.[6] The compound is orally bioavailable.[1][2] For initial studies, a dose in the range of 30-100 mg/kg/day can be considered, depending on the model and desired therapeutic effect.

Q3: How should I prepare and formulate Tanomastat for oral administration?

A3: Tanomastat has limited aqueous solubility. A common method for in vivo preparation involves first dissolving the compound in a minimal amount of 100% Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 25 mg/mL).[7] This stock solution is then further diluted with a vehicle like sterile saline to the final desired concentration for administration.[7] It is crucial to ensure the final concentration of DMSO administered to the animal is low and well-tolerated.

Q4: What type of anti-tumor activity should I expect?

A4: Tanomastat's primary activity is anti-invasive and anti-metastatic rather than directly cytotoxic.[1] Researchers should expect to see inhibition of tumor growth, a delay in tumor regrowth after primary tumor removal, and a significant reduction in the number and volume of metastases.[1][2] For example, in an MDA-MB-435 human mammary carcinoma xenograft model, a 100 mg/kg daily oral dose inhibited local tumor regrowth by 58% and reduced the volume of lung metastases by 88%.[2] It does not typically cause rapid regression of established primary tumors.

Q5: Are there any known toxicities at therapeutic doses in animal models?

A5: Preclinical studies have shown that Tanomastat is well-tolerated at effective doses. A study using a 100 mg/kg daily oral dose in a breast cancer orthotopic model reported no toxic effects.[1][2] Similarly, a study in neonatal mice using 10 mg/kg and 30 mg/kg daily did not report any in vivo toxicity.[6] However, as with any experimental compound, it is mandatory to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

In Vivo Dosage and Efficacy Data

The following table summarizes quantitative data from preclinical studies.

Animal ModelCancer/Disease TypeDoseRoute & FrequencyKey OutcomesCitation(s)
MouseMDA-MB-435 Human Mammary Carcinoma Xenograft100 mg/kgp.o., dailyInhibited local tumor regrowth by 58%; Inhibited lung metastases volume by 88%.[2]
MouseHuman Breast Cancer Orthotopic Model100 mg/kgp.o., daily for 7 weeksInhibited local tumor regrowth and lung metastases without causing toxic effects.[1]
Neonatal BALB/c MouseEV-A71 Infection10 mg/kg & 30 mg/kgp.o., daily for 6 daysAchieved 85% protective therapeutic effect; alleviated clinical symptoms; no toxicity observed.[6][7][8]

Experimental Protocols

Protocol: In Vivo Tumor Growth and Metastasis Inhibition Study

This protocol provides a general framework for assessing the efficacy of Tanomastat in a subcutaneous tumor xenograft model.

  • Cell Culture & Implantation:

    • Culture appropriate tumor cells (e.g., MDA-MB-435) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Inject 1x10⁶ to 5x10⁶ cells suspended in ~100 µL of serum-free medium or a mixture with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or Nude).

  • Animal Acclimation & Monitoring:

    • Allow animals to acclimate for at least one week before the experiment begins.

    • Monitor animals daily. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Drug Formulation:

    • Prepare a stock solution of Tanomastat by dissolving it in 100% DMSO (e.g., 25 mg/mL).[7]

    • On each treatment day, dilute the stock solution with sterile saline to the final target concentration (e.g., for a 100 mg/kg dose in a 20g mouse requiring 200 µL, the concentration would be 10 mg/mL). Ensure the final DMSO concentration is within a tolerable range for the animal.

    • Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

  • Treatment Phase:

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups (n=8-10 animals per group).

    • Administer Tanomastat or vehicle control daily via oral gavage at the determined dose (e.g., 100 mg/kg).

    • Continue to monitor tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • The study endpoint may be a specific tumor volume (e.g., 1500 mm³), a predetermined time point, or the observation of humane endpoints.

    • At the endpoint, euthanize animals and carefully dissect the primary tumor and relevant organs (e.g., lungs) for metastatic analysis.

    • Weigh the primary tumor.

    • Count visible surface metastases on organs like the lungs. Tissues can be fixed in formalin for subsequent histological analysis.

Visual Guides and Workflows

Tanomastat Mechanism of Action

Tanomastat_MoA cluster_0 Extracellular Matrix (ECM) cluster_1 Tumor Cell Processes ECM ECM Proteins (e.g., Collagen) Degraded_ECM Degraded Fragments ECM->Degraded_ECM Metastasis Invasion & Metastasis Degraded_ECM->Metastasis promotes MMP MMP-2, MMP-9 MMP->ECM cleaves Tanomastat This compound Tanomastat->MMP inhibits

Caption: Diagram of Tanomastat inhibiting Matrix Metalloproteinases (MMPs).

Standard In Vivo Experimental Workflow

InVivo_Workflow start Start: Acclimate Animals implant Implant Tumor Cells start->implant monitor_growth Monitor for Palpable Tumors implant->monitor_growth randomize Randomize into Groups (Vehicle vs. Tanomastat) monitor_growth->randomize treat Daily Oral Dosing Phase randomize->treat monitor_animals Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor_animals endpoint_check Endpoint Criteria Met? monitor_animals->endpoint_check endpoint_check->treat No euthanize Euthanize & Collect Tissues endpoint_check->euthanize Yes analysis Analyze Data (Tumor Weight, Metastases) euthanize->analysis end End of Study analysis->end

Caption: Standard workflow for an in vivo efficacy study.

Troubleshooting Guide

Problem: Sub-optimal or no efficacy observed.

This decision tree provides a logical flow for troubleshooting poor experimental outcomes.

Troubleshooting_Guide A Start: Sub-optimal Efficacy Observed B Was the drug formulation prepared correctly? A->B C Did Tanomastat fully dissolve in DMSO before dilution with saline? B->C Yes D Re-prepare formulation. Ensure complete dissolution. Consider gentle warming or vortexing. B->D No C->D No E Was the dose and administration route correct? C->E Yes F Verify dose calculations (mg/kg). Ensure accurate oral gavage technique. Consider dose escalation (e.g., to 100 mg/kg). E->F No G Is the tumor model appropriate? E->G Yes H Tanomastat is primarily anti-metastatic. Effects on primary tumor may be modest. Confirm the model is MMP-dependent. G->H Yes I Consider alternative models or combination therapies. G->I No

Caption: Troubleshooting decision tree for sub-optimal efficacy.

References

Overcoming (Rac)-Tanomastat off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (Rac)-Tanomastat in cell culture, with a focus on identifying and overcoming potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic biphenyl compound designed as a matrix metalloproteinase (MMP) inhibitor.[1][2] Its primary mechanism involves a zinc-binding carboxyl group that chelates the catalytic zinc ion within the active site of several MMPs.[1][3] By inhibiting these enzymes, Tanomastat prevents the degradation of the extracellular matrix (ECM), a key process in tumor invasion, angiogenesis, and metastasis.[2][4]

Q2: Which specific MMPs does Tanomastat inhibit?

Tanomastat is a broad-spectrum MMP inhibitor but shows differential potency against various MMPs. It is known to inhibit MMP-2, MMP-3, MMP-9, and MMP-13.[4][5][6] Notably, early clinical trials with other broad-spectrum MMP inhibitors that also targeted MMP-1 were associated with severe musculoskeletal toxicity; Tanomastat was developed to be more selective and does not significantly inhibit MMP-1.[5]

Q3: What are the known or potential off-target effects of Tanomastat?

While designed to target MMPs, Tanomastat's effects are not entirely specific. Researchers should be aware of two main types of off-target effects:

  • Lack of Selectivity within the MMP Family: Tanomastat inhibits multiple MMPs, which can be problematic as some MMPs may have protective or anti-tumorigenic roles.[6] This broad inhibition can lead to complex biological outcomes that are not solely due to the inhibition of a single pro-tumorigenic MMP.

  • Unrelated Molecular Targets: A recent study discovered a significant off-target effect of Tanomastat as a potent antiviral agent against human enteroviruses, including EV-A71.[7][8][9] The mechanism appears to involve binding to the viral capsid protein VP1 to impede viral dissociation and a separate inhibition of viral RNA replication.[7][9] This is a critical consideration for studies involving oncolytic viruses or virus-associated cancers.

Q4: What is a typical working concentration for Tanomastat in cell culture?

The optimal concentration is highly cell-type and assay-dependent. A dose-response experiment is always recommended. However, published studies provide a starting point:

  • Cytotoxicity: In Rhabdomyosarcoma (RD) cells, Tanomastat was found to be non-cytotoxic at concentrations up to 60 μM.[7]

  • Anti-invasive Activity: It inhibited endothelial cell matrix invasion with an IC50 of 840 nM.[1]

  • Antiviral Activity: Dose-dependent inhibition of enteroviruses was observed in the 1 μM to 50 μM range.[7]

Q5: How should I dissolve and store this compound?

According to supplier recommendations, Tanomastat should be dissolved in a solvent like DMSO to create a stock solution.[7] For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[1]

Quantitative Data Summary

Table 1: Inhibitory Profile of this compound against MMPs

Target Inhibition Constant (Kᵢ)
MMP-2 11 nM[1]
MMP-3 143 nM[1]
MMP-9 301 nM[1]

| MMP-13 | 1470 nM[1] |

Table 2: Exemplary Working Concentrations of Tanomastat in Cell Culture

Cell Line/Model Assay Effective Concentration Range Reference
Endothelial Cells Matrix Invasion IC₅₀ = 840 nM [1]
Endothelial Cells Tubule Formation 15-100 µM (complete inhibition) [1]
RD Cells Cytotoxicity (MTT) Non-cytotoxic up to 60 µM [7]

| RD Cells | Antiviral (EV-A71) | 1-50 µM |[7] |

Troubleshooting Guides

Problem 1: High cell toxicity observed at expected effective concentrations.

Q: I'm seeing significant cell death in my cultures when using Tanomastat at a concentration that should inhibit MMPs. What steps can I take to troubleshoot this?

A: Unexpected cytotoxicity can confound results. It is crucial to distinguish true MMP-inhibitory effects from general toxicity.

G cluster_0 Troubleshooting High Cytotoxicity start High Cytotoxicity Observed q1 Is the solvent (DMSO) at a non-toxic concentration? start->q1 a1 Perform vehicle control experiment with varying DMSO concentrations. Keep DMSO <0.5%. q1->a1 No q2 Is the cell line particularly sensitive? q1->q2 Yes a1->q2 a2 Determine CC50 for your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). q2->a2 Maybe q3 Is the compound pure and correctly stored? q2->q3 No a2->q3 a3 Use a fresh aliquot of Tanomastat. Avoid repeated freeze-thaw cycles. q3->a3 Maybe end Work at concentrations below the determined CC50 value. Consider alternative cell line if necessary. q3->end Yes a3->end

Caption: Workflow for diagnosing unexpected Tanomastat cytotoxicity.

Recommended Actions:

  • Verify Solvent Toxicity: Prepare a vehicle control with the highest concentration of DMSO used in your experiment. Most cell lines can tolerate DMSO up to 0.5% (v/v), but this should be confirmed.

  • Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) of Tanomastat for your specific cell line. This will define the therapeutic window for your experiments.

  • Check Compound Integrity: Ensure your Tanomastat stock has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]

  • Consider Cell Line Differences: Some cell lines may be inherently more sensitive to Tanomastat. If the cytotoxic concentration is much lower than the required effective concentration, you may need to consider a different cell model.

Problem 2: No observable effect on cell invasion or migration.

Q: I'm not seeing the expected decrease in cell invasion or migration after treating with Tanomastat. Why is it not working?

A: The lack of an observable effect can stem from biological or technical reasons. The targeted process may not be dependent on the MMPs that Tanomastat inhibits.

G cluster_1 Troubleshooting Lack of Efficacy start No Effect on Invasion/ Migration Observed q1 Are relevant MMPs (2, 3, 9) expressed and active in your model? start->q1 a1 Confirm MMP expression/activity via Gelatin Zymography (MMP-2/9) or Western Blot/qPCR. q1->a1 Unsure q2 Is the Tanomastat concentration sufficient to inhibit the target MMPs? q1->q2 Yes a1->q2 a2 Perform a dose-response experiment. Increase concentration if not cytotoxic. q2->a2 Unsure q3 Is the invasion process in your model truly MMP-dependent? q2->q3 Yes a2->q3 a3 Use a positive control (e.g., Batimastat) or siRNA knockdown of a target MMP to confirm pathway dependency. q3->a3 Unsure end Conclude the process is likely independent of Tanomastat-sensitive MMPs. Investigate alternative pathways. q3->end No a3->end

Caption: Diagnostic workflow for lack of anti-invasive effect.

Recommended Actions:

  • Confirm MMP Expression and Activity: Do not assume your cell line expresses active MMP-2, -3, or -9. Use gelatin zymography to check for active MMP-2 and MMP-9 in conditioned media from your cells. Use Western Blot or qPCR to check for MMP-3 expression.

  • Optimize Tanomastat Concentration: Your initial concentration may be too low. Perform a dose-response experiment in your invasion assay, using concentrations up to the non-toxic limit determined previously.

  • Validate MMP-Dependence: The invasive phenotype of your cells might be driven by other proteases or mechanisms. Use a positive control inhibitor known to work in similar systems or, more definitively, use siRNA to knock down MMP-2 or MMP-9 and see if invasion is reduced. If siRNA has no effect, the process is likely MMP-independent.

Problem 3: Unexpected results in virus-related cancer models.

Q: I'm using Tanomastat in a model of virus-associated cancer or with an oncolytic virus, and my results are difficult to interpret. Could this be an off-target effect?

A: Yes. The recently discovered antiviral properties of Tanomastat are a major confounding factor in any research involving viruses.[7] The drug may be inhibiting viral replication or entry, independent of its effects on MMPs.

G cluster_2 On-Target vs. Off-Target Effects tanomastat this compound mmp MMP-2, -9, etc. tanomastat->mmp On-Target virus Enterovirus Capsid (e.g., VP1) tanomastat->virus Off-Target ecm Extracellular Matrix Degradation mmp->ecm invasion Tumor Invasion & Metastasis ecm->invasion on_target_effect Inhibition of Metastasis invasion->on_target_effect Inhibition replication Viral Capsid Dissociation & RNA Replication virus->replication off_target_effect Inhibition of Viral Replication replication->off_target_effect Inhibition

Caption: Conceptual diagram of Tanomastat's dual on-target and off-target actions.

Recommended Actions:

  • Dissect the Effects: Design experiments to separate the anti-MMP and antiviral effects.

    • Virus-Free Control: Can Tanomastat inhibit invasion of the cancer cells in the absence of the virus?

    • MMP-Independent Viral Assay: Can Tanomastat inhibit viral replication in a cell line that does not express the target MMPs? A viral plaque assay can quantify the reduction in infectious viral titers.[7]

  • Use a Different MMP Inhibitor: Compare the effects of Tanomastat with another MMP inhibitor that is not known to have antiviral properties. If both compounds produce the same result, the effect is more likely mediated by MMP inhibition.

  • Acknowledge the Dual Effect: In publications and interpretations, it is critical to acknowledge and discuss the potential for this antiviral off-target effect to contribute to your overall findings.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity of Tanomastat.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][11] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Tanomastat in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the highest equivalent DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus concentration to determine the CC50 value.

Protocol 2: Gelatin Zymography

This protocol is used to detect the activity of MMP-2 and MMP-9 in conditioned media.

Materials:

  • Serum-free culture medium

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 1 mg/mL gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., Tris-based buffer with CaCl₂ and ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Methodology:

  • Sample Collection: Culture cells in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the conditioned media to ensure equal loading.

  • Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and run the electrophoresis.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.

  • Development: Incubate the gel in developing buffer overnight (16-24 hours) at 37°C. During this time, the gelatinases will digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain.

  • Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-9 (~92 kDa) and MMP-2 (~72 kDa).

References

Technical Support Center: Improving the Bioavailability of (Rac)-Tanomastat Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (Rac)-Tanomastat.

Troubleshooting Guides

Initial Assessment: Determining the Biopharmaceutics Classification System (BCS) Category

The first step in troubleshooting poor bioavailability is to understand the physicochemical properties of your this compound drug substance. The Biopharmaceutics Classification System (BCS) is a fundamental framework.

BCS Class Solubility Permeability Primary Bioavailability Challenge Recommended Formulation Approaches
Class I HighHighGenerally not an issueConventional immediate-release dosage forms
Class II LowHighDissolution rate-limited absorptionParticle size reduction (micronization, nanocrystals), solid dispersions (amorphous solid dispersions), lipid-based formulations (SMEDDS, SNEDDS), cyclodextrin complexation.[1][2][3][4][5]
Class III HighLowPermeability-limited absorptionPermeation enhancers, prodrugs, bioadhesive systems
Class IV LowLowBoth dissolution and permeability are limitingCombination of approaches for Class II and III, such as lipid-based formulations with permeation enhancers.[6][7][8][9][10]

Issue: Low Dissolution Rate of this compound

If you observe a slow or incomplete dissolution of your this compound formulation, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the API Characterize the solubility of your this compound sample at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.Understanding the pH-dependent solubility profile will guide the selection of appropriate formulation strategies.
Drug substance is in a stable crystalline form Attempt to formulate an amorphous solid dispersion by spray drying or hot-melt extrusion with a suitable polymer carrier (e.g., PVP, HPMC-AS).Conversion to an amorphous state can significantly increase the aqueous solubility and dissolution rate.
Large particle size of the API Employ particle size reduction techniques such as micronization or nanomilling.Increased surface area of the drug particles leads to a faster dissolution rate.
Inadequate wetting of the drug substance Incorporate a surfactant or a hydrophilic carrier into the formulation.Improved wetting will facilitate the interaction of the drug with the dissolution medium.

Issue: High Variability in In Vivo Pharmacokinetic Studies

High inter-subject variability in animal pharmacokinetic studies can be a significant hurdle.

Potential Cause Troubleshooting Step Expected Outcome
Food effects on drug absorption Conduct fasted and fed state bioavailability studies to assess the impact of food.Determine if the formulation should be administered with or without food to ensure consistent absorption.
Formulation instability in the GI tract Evaluate the stability of the formulation in simulated gastric and intestinal fluids.Identify any degradation of the drug or formulation, which may necessitate the use of enteric coatings or protective excipients.
Pre-systemic metabolism (first-pass effect) Investigate the potential for first-pass metabolism in the gut wall or liver.If significant, consider strategies to bypass first-pass metabolism, such as lymphatic transport using lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of Tanomastat. Tanomastat is a non-peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-3, MMP-9, and MMP-13.[11][12][13] By inhibiting these enzymes, Tanomastat can prevent the degradation of the extracellular matrix, a process that is crucial for tumor invasion, metastasis, and angiogenesis in cancer.[12][13] More recently, it has also been investigated for its antiviral properties against enteroviruses.[14][15]

Q2: I have no information on the solubility of my this compound sample. Where do I start?

A2: Begin by conducting basic solubility experiments. Determine the equilibrium solubility in buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines. This will help you classify your compound according to the BCS and select an appropriate formulation strategy from the table above.

Q3: What are the most common formulation strategies for poorly soluble drugs like Tanomastat is likely to be?

A3: For poorly soluble drugs (likely BCS Class II or IV), common and effective strategies include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to faster dissolution.[1][10]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous form by dispersing it in a polymer matrix can significantly enhance solubility and dissolution.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization of the drug in the gastrointestinal tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: How do I choose between different formulation strategies?

A4: The choice of formulation strategy depends on the specific properties of your this compound sample, the desired release profile, and the target dose. A decision tree can be a helpful tool. For example, if the drug has a high melting point, hot-melt extrusion for solid dispersions may not be suitable. If the dose is high, the amount of lipid required for a lipid-based formulation might be too large for a reasonably sized capsule.

Q5: What in vitro tests are essential during formulation development?

A5: Key in vitro tests include:

  • Dissolution Testing: This is critical to assess the rate and extent of drug release from the formulation under different conditions (e.g., different pH, media simulating fasted and fed states).

  • Stability Studies: Assess the physical and chemical stability of the formulation under accelerated conditions (e.g., high temperature and humidity) to predict its shelf life.

  • Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are important to determine the physical form of the drug (crystalline or amorphous) in the formulation.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a this compound Formulation

This protocol outlines a general procedure for assessing the dissolution of an oral solid dosage form of this compound.

Objective: To determine the in vitro release profile of this compound from a formulated dosage form.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Media:

  • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Acetate buffer (pH 4.5) to simulate the upper small intestine.

  • Phosphate buffer (pH 6.8) to simulate the lower small intestine.

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one dosage unit (e.g., tablet or capsule) in the vessel.

  • Start the apparatus at a paddle speed of 50 or 75 RPM.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general outline for a pilot pharmacokinetic study of an oral this compound formulation in rats.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration.

Animals: Male Sprague-Dawley rats (n=6 per group).

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

MMP_Inhibition_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Growth_Factors Growth Factors (e.g., TGF-β, EGF) Signaling_Pathways Intracellular Signaling (e.g., PI3K/Akt, MAPK/ERK) Growth_Factors->Signaling_Pathways MMP_Gene_Expression MMP Gene Expression Signaling_Pathways->MMP_Gene_Expression Pro_MMPs Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMPs Transcription & Translation Active_MMPs Active MMPs (MMP-2, -9, -13) Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Tanomastat This compound Tanomastat->Active_MMPs Inhibition

Caption: Tanomastat inhibits active MMPs, preventing ECM degradation and tumor metastasis.

Experimental_Workflow Start Start: Poorly Soluble API (this compound) Preformulation Preformulation Studies (Solubility, Permeability, Stability) Start->Preformulation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanocrystals) Preformulation->Formulation_Strategy Prototype_Development Prototype Formulation Development & Characterization Formulation_Strategy->Prototype_Development In_Vitro_Screening In Vitro Screening (Dissolution, Stability) Prototype_Development->In_Vitro_Screening Lead_Formulation Lead Formulation Selection In_Vitro_Screening->Lead_Formulation In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) Lead_Formulation->In_Vivo_PK Data_Analysis Data Analysis & Refinement In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Strategy Iterate if needed End End: Optimized Formulation Data_Analysis->End

Caption: Workflow for developing an oral formulation of a poorly soluble drug.

References

Technical Support Center: (Rac)-Tanomastat Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to (Rac)-Tanomastat resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as BAY 12-9566, is a synthetic, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It functions by binding to the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] This inhibition prevents the degradation of the extracellular matrix (ECM), a crucial process for tumor invasion, metastasis, and angiogenesis.[2][3] Tanomastat has shown inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9.[1][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to MMP inhibitors like this compound can arise from several factors:

  • Upregulation of MMPs: Cancer cells may compensate for the inhibition of specific MMPs by overexpressing the same or different MMPs.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to promote survival, proliferation, and invasion, thus circumventing the effects of MMP inhibition. Key pathways implicated in chemoresistance include the PI3K/Akt, MAPK/ERK, and STAT3 signaling cascades.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of MMPs, their inhibitors (TIMPs), or other genes that contribute to a resistant phenotype.[4][5]

  • Tumor Microenvironment Influence: Stromal cells within the tumor microenvironment can secrete factors that promote cancer cell survival and resistance to therapy.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or MTS assay.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in a previously sensitive cell line.

Possible Cause 1: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Generate a resistant cell line: Culture the cancer cells in the continuous presence of gradually increasing concentrations of this compound over several weeks or months.[6][7][8]

    • Confirm resistance: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of the parental and the newly generated resistant cell line. A significant shift in the IC50 confirms resistance.

    • Investigate underlying mechanisms: Once resistance is confirmed, proceed with the experiments outlined in the subsequent troubleshooting sections to explore the specific resistance mechanisms.

Possible Cause 2: Alterations in MMP expression or activity.

  • Troubleshooting Steps:

    • Assess MMP activity: Use gelatin zymography to measure the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from both sensitive and resistant cells. An increase in the active forms of these MMPs in the resistant line could indicate a compensatory mechanism.

    • Quantify MMP protein levels: Perform a Western blot to compare the protein expression levels of various MMPs (e.g., MMP-2, MMP-9, MT1-MMP) in cell lysates from sensitive and resistant cells.

    • Analyze MMP gene expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of different MMPs to determine if the increased protein expression is due to transcriptional upregulation.

Issue 2: No change in MMP activity, but cells are still resistant to this compound.

Possible Cause: Activation of alternative signaling pathways.

  • Troubleshooting Steps:

    • Analyze key signaling proteins: Use Western blot to examine the phosphorylation status (as an indicator of activation) of key proteins in survival and proliferation pathways, such as Akt, ERK1/2, and STAT3, in both sensitive and resistant cells, with and without this compound treatment. Increased phosphorylation of these proteins in resistant cells would suggest the activation of bypass pathways.

    • Inhibit alternative pathways: Treat the resistant cells with a combination of this compound and a specific inhibitor of the identified activated pathway (e.g., a PI3K inhibitor, a MEK inhibitor, or a STAT3 inhibitor). A restoration of sensitivity to this compound would confirm the role of the bypass pathway in resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)1.51
Resistant Subclone 115.210.1
Resistant Subclone 225.817.2

Table 2: Hypothetical MMP-9 Activity and Expression in Sensitive vs. Resistant Cells

Cell LineRelative MMP-9 Activity (Gelatin Zymography)Relative MMP-9 Protein Expression (Western Blot)Relative MMP-9 mRNA Expression (qRT-PCR)
Parental (Sensitive)1.01.01.0
Resistant3.53.25.8

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT assay.

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Repeat and Monitor: Repeat the dose escalation every 2-3 passages, monitoring cell morphology and proliferation. If significant cell death occurs, maintain the cells at the previous concentration for a longer period.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Validation of Resistance: Confirm the level of resistance by performing an MTT assay to determine the new IC50 of the resistant cell line and compare it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
  • Sample Preparation:

    • Plate an equal number of sensitive and resistant cells.

    • When cells reach 70-80% confluency, wash them twice with serum-free medium.

    • Incubate the cells in serum-free medium for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of the conditioned medium.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.[9][10]

    • Mix equal amounts of protein from each sample with non-reducing sample buffer.

    • Load the samples onto the gel and run the electrophoresis at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS.[10]

    • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

    • Quantify the band intensity using densitometry software.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 4: Western Blot Analysis of Signaling Proteins
  • Sample Preparation:

    • Treat sensitive and resistant cells with or without this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, STAT3, or other proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Resistance_Mechanisms cluster_drug Drug Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Tanomastat This compound MMPs MMPs (e.g., MMP-2, MMP-9) Tanomastat->MMPs Inhibits ECM Extracellular Matrix Degradation MMPs->ECM Promotes Invasion Invasion & Metastasis ECM->Invasion Leads to MMP_up MMP Upregulation MMP_up->MMPs Increases Bypass Bypass Signaling (Akt, ERK, STAT3) Bypass->Invasion Promotes Efflux Drug Efflux (ABC Transporters) Efflux->Tanomastat Reduces intracellular concentration Epigenetic Epigenetic Changes Epigenetic->MMP_up Induces Epigenetic->Bypass Activates

Caption: Mechanisms of resistance to this compound in cancer cells.

Experimental_Workflow cluster_mechanisms Mechanism Investigation start Sensitive Cancer Cell Line resistant_dev Generate Resistant Line (Continuous Drug Exposure) start->resistant_dev ic50_confirm Confirm Resistance (MTT Assay) resistant_dev->ic50_confirm investigate Investigate Mechanisms ic50_confirm->investigate Resistance Confirmed mmp_analysis MMP Activity/Expression (Zymography, Western Blot) investigate->mmp_analysis pathway_analysis Signaling Pathway Activation (Western Blot) investigate->pathway_analysis combination_therapy Combination Therapy (Synergy Assays) pathway_analysis->combination_therapy

Caption: Workflow for studying this compound resistance.

Signaling_Bypass cluster_bypass Resistance: Bypass Pathway Activation Tanomastat This compound MMPs MMPs Tanomastat->MMPs Inhibits Invasion Reduced Invasion & Proliferation MMPs->Invasion Normally promotes RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt Survival Increased Survival, Proliferation, & Invasion Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Activation of bypass signaling pathways in Tanomastat resistance.

References

Technical Support Center: (Rac)-Tanomastat Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.

Issue 1: Unexpectedly High In Vitro Cytotoxicity

  • Question: My in vitro assay shows significant cytotoxicity at concentrations expected to be non-toxic. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤0.1%). Run a vehicle control to assess solvent-specific effects.

    • Compound Stability: this compound may degrade under certain storage or experimental conditions. Ensure the compound is stored correctly and prepare fresh solutions for each experiment.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to MMP inhibitors. Consider testing a panel of cell lines to determine the most appropriate model for your study.

    • Off-Target Effects: At high concentrations, off-target effects can contribute to cytotoxicity. It is crucial to use the lowest effective concentration to minimize these effects.[1]

Issue 2: In Vivo Musculoskeletal Adverse Effects

  • Question: I am observing signs of joint pain, stiffness, or inflammation in my animal models treated with this compound. How can I manage this?

  • Answer:

    • Dose Reduction: Musculoskeletal toxicity is a known class effect of matrix metalloproteinase inhibitors and is often dose-dependent.[2][3] Consider reducing the dose to the lowest level that still provides the desired therapeutic effect.

    • Dosing Schedule Modification: Explore alternative dosing schedules, such as intermittent dosing, which may reduce the cumulative exposure and mitigate musculoskeletal side effects.

    • Careful Monitoring: Implement a scoring system to regularly assess the severity of musculoskeletal symptoms. This will help in making informed decisions about dose adjustments or study termination for humane reasons.

    • Histopathological Analysis: At the end of the study, perform a thorough histological examination of the joints and periarticular tissues to characterize the nature and extent of any pathological changes.

Issue 3: Signs of Hepatic or Renal Toxicity in Animal Models

  • Question: My preclinical study shows elevated liver enzymes (ALT, AST) or markers of renal dysfunction (BUN, creatinine) in animals treated with this compound. What are the recommended steps?

  • Answer:

    • Dose-Response Assessment: Determine if the observed hepatotoxicity or renal toxicity is dose-dependent. A clear dose-response relationship will help in identifying a potential No-Observed-Adverse-Effect-Level (NOAEL).

    • Toxicokinetic Analysis: Correlate the toxicological findings with the plasma concentrations of this compound and its metabolites. This can help to understand if the toxicity is related to high peak concentrations (Cmax) or sustained exposure (AUC).

    • Histopathology: Conduct a detailed histopathological evaluation of the liver and kidneys to identify the nature of the injury (e.g., necrosis, inflammation, degeneration).

    • Formulation Optimization: While specific data for this compound is limited, consider if the formulation vehicle could be contributing to the observed toxicity. Experimenting with alternative, well-tolerated vehicles may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the known preclinical toxicities of this compound?

A1: Based on available preclinical data, the primary toxicities associated with this compound (BAY 12-9566) are considered to be mild and include:

  • Hepatotoxicity: Elevation of liver transaminases.[4][5][6]

  • Hematologic Effects: Mild anemia and thrombocytopenia.[4][7]

  • Renal Toxicity: Mild renal toxicity has been reported in some animal studies.[4]

Q2: Is musculoskeletal toxicity a concern with this compound?

A2: Musculoskeletal syndrome (MSS), characterized by joint pain and stiffness, is a known class effect of broad-spectrum MMP inhibitors.[2][3] this compound was designed to be more selective, potentially to reduce this side effect. While some clinical data suggest that musculoskeletal toxic effects were not associated with BAY 12-9566, other sources indicate that as a carboxylate inhibitor, it may still produce MSS in humans, suggesting the effect could be dose-dependent or context-specific.[7][8] Researchers should therefore remain vigilant for signs of musculoskeletal toxicity in their preclinical models.

Q3: Are there any known strategies to reduce the toxicity of this compound in preclinical studies?

A3: While specific formulation strategies to reduce this compound toxicity are not well-documented, general principles for minimizing toxicity in preclinical drug development can be applied:

  • Dose Optimization: The most straightforward approach is to use the lowest effective dose.

  • Formulation Development: Although not specifically reported for reducing toxicity of Tanomastat, optimizing the formulation to improve solubility and bioavailability can sometimes allow for lower doses to be administered, thereby reducing the potential for toxicity.

  • Selective Targeting: The development of more selective MMP inhibitors like Tanomastat was itself a strategy to mitigate the off-target toxicities seen with broad-spectrum inhibitors.[9]

Q4: What is the mechanism behind MMP inhibitor-induced musculoskeletal toxicity?

A4: The exact mechanism is not fully elucidated, but it is thought to be related to the inhibition of MMPs involved in normal tissue remodeling within the joints and tendons. Inhibition of these MMPs may disrupt the balance of extracellular matrix degradation and synthesis, leading to inflammation and pain.[8]

Data Presentation

Table 1: Summary of Observed Toxicities of this compound (BAY 12-9566) in Preclinical and Clinical Studies

Toxicity TypePreclinical Findings (Animal Models)Clinical Findings (Human Trials)Severity
Hepatotoxicity Elevation of transaminase levels.[4][5][6]Minor elevations in liver function tests, of no clinical consequence.[7]Mild
Hematologic Mild depression of erythropoiesis (anemia).[10]Mild thrombocytopenia (more pronounced with chemotherapy), Grade 3/4 anemia (5% vs. 1% placebo).[7][11][12]Mild to Moderate
Renal Toxicity Mild renal toxicity reported.[4]Not reported as a significant toxicity.Mild
Musculoskeletal Conflicting reports; developed to avoid this, but may still occur as a class effect.[7][8]Generally not associated with BAY 12-9566 in some reports, though it is a known class effect.[7][8]Mild to Moderate (if present)
Gastrointestinal Not a primary reported toxicity.Nausea (26% vs. 13% placebo), Diarrhea (14% vs. 10% placebo).[11][12]Mild
General -Fatigue (24% vs. 12% placebo), Rash (12% vs. 7% placebo).[11][12]Mild

Experimental Protocols

Protocol 1: Assessment of Musculoskeletal Toxicity in Rodents

  • Animal Model: Male Lewis rats are a suitable model as they have been shown to develop musculoskeletal side effects with other MMP inhibitors.[2]

  • Drug Administration: Administer this compound daily via oral gavage for a period of 28 days. Include a vehicle control group and at least three dose levels (low, medium, high).

  • Clinical Observations:

    • Conduct daily observations for clinical signs of toxicity, including changes in gait, posture, and reluctance to move.

    • Use a semi-quantitative scoring system to grade the severity of any observed abnormalities.

    • Measure paw volume twice weekly using a plethysmometer to quantify swelling.

  • Functional Assessment:

    • Perform a grip strength test at baseline and weekly throughout the study.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Euthanize animals and perform a gross necropsy.

    • Collect joints (e.g., ankles, knees) and fix in 10% neutral buffered formalin for histopathological examination. Tissues should be decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

Protocol 2: Evaluation of Hepatic and Renal Toxicity in Mice

  • Animal Model: Use a standard mouse strain such as C57BL/6 or BALB/c.

  • Drug Administration: Administer this compound daily via oral gavage for 14 or 28 days. Include a vehicle control group and at least three dose levels.

  • In-life Monitoring:

    • Monitor body weight and food/water consumption twice weekly.

    • Perform daily clinical observations for any signs of toxicity.

  • Terminal Procedures:

    • At termination, collect blood via cardiac puncture for serum chemistry analysis, including ALT, AST, BUN, and creatinine.

    • Perform a complete necropsy and record organ weights (liver and kidneys).

    • Fix liver and kidney tissues in 10% neutral buffered formalin for histopathological processing and examination.

Mandatory Visualizations

G cluster_0 Proposed Mechanism of MMP Inhibitor-Induced Musculoskeletal Toxicity MMP_Inhibitor This compound MMPs Matrix Metalloproteinases (MMPs) in Joint Tissues MMP_Inhibitor->MMPs Inhibits Inflammation Inflammation MMP_Inhibitor->Inflammation May Dysregulate ECM_Turnover Extracellular Matrix (ECM) Turnover MMPs->ECM_Turnover Regulates MMPs->Inflammation Suppresses (in some contexts) Homeostasis Tissue Homeostasis ECM_Turnover->Homeostasis Maintains Pain Pain & Stiffness Homeostasis->Pain Disruption leads to Inflammation->Pain

Caption: Proposed pathway of MMP inhibitor-induced musculoskeletal toxicity.

G cluster_1 Experimental Workflow for Preclinical Toxicity Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer this compound (Vehicle Control + 3 Dose Levels) Animal_Model->Dosing In_Life In-Life Observations (Clinical Signs, Body Weight, etc.) Dosing->In_Life Functional Functional Assessments (e.g., Grip Strength) Dosing->Functional Terminal Terminal Procedures In_Life->Terminal Functional->Terminal Blood Blood Collection (Hematology, Clinical Chemistry) Terminal->Blood Necropsy Gross Necropsy & Organ Weights Terminal->Necropsy Histopathology Histopathology of Target Organs Necropsy->Histopathology

Caption: General workflow for in vivo toxicity studies of this compound.

References

Technical Support Center: Enhancing the Selectivity of (Rac)-Tanomastat for Specific MMPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of (Rac)-Tanomastat for specific matrix metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general MMP inhibition profile?

This compound (also known as BAY 12-9566) is a non-peptidic, biphenyl-based matrix metalloproteinase inhibitor. It functions by chelating the zinc ion in the active site of MMPs through its carboxylate group. Its inhibitory profile is broad, but it shows some degree of selectivity. For instance, it has been reported to inhibit MMP-2, MMP-3, and MMP-9, while not inhibiting MMP-1, MMP-8, or MMP-13.[1]

Q2: Why is enhancing the selectivity of Tanomastat important?

Broad-spectrum MMP inhibitors have often failed in clinical trials due to off-target effects and the fact that some MMPs have protective roles in certain biological processes.[2] Enhancing the selectivity of Tanomastat for a specific MMP, for example, MMP-2 or MMP-9 which are often upregulated in cancer, would likely reduce side effects and improve therapeutic efficacy by targeting the specific enzyme driving the pathology.

Q3: What are the key structural features of Tanomastat that can be modified to enhance selectivity?

The biphenyl scaffold of Tanomastat is a key feature for modification. Structure-activity relationship (SAR) studies on related biphenyl compounds have shown that modifications to the biphenyl rings and the linker connecting them to the zinc-binding group can significantly impact selectivity.[3][4] Specifically, targeting the S1' pocket of MMPs, which shows greater variability among different MMPs compared to the conserved active site, is a promising strategy.

Q4: What experimental approaches can be used to screen for more selective Tanomastat analogs?

High-throughput screening using fluorescence resonance energy transfer (FRET)-based assays is a common and efficient method for initial screening of compound libraries.[5] For confirming the activity against specific gelatinases like MMP-2 and MMP-9, gelatin zymography is a well-established and sensitive technique.[6]

Troubleshooting Guides

Problem 1: Low potency or lack of inhibition in in vitro assays.
Possible Cause Troubleshooting Step
Incorrect compound concentration Verify the stock solution concentration and perform serial dilutions accurately. Use a freshly prepared stock solution for each experiment.
Compound precipitation in assay buffer Check the solubility of the Tanomastat analog in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%).
Inactive enzyme Ensure that the MMP enzyme is properly activated according to the manufacturer's protocol (e.g., using APMA for pro-MMPs). Verify enzyme activity with a known inhibitor as a positive control.
Interference with assay components Some compounds can interfere with the assay readout (e.g., fluorescence quenching in FRET assays). Run a control experiment without the enzyme to check for compound interference.
Problem 2: Inconsistent results between different MMP inhibition assays.
Possible Cause Troubleshooting Step
Different assay principles FRET assays measure the cleavage of a small peptide substrate, while zymography measures the degradation of a larger protein substrate (gelatin). Differences in substrate specificity of the MMPs can lead to varied results. It is important to use multiple orthogonal assays to confirm selectivity.
Substrate competition In zymography, the inhibitor competes with a high concentration of gelatin. This might require higher inhibitor concentrations to observe an effect compared to a F-ET assay with a lower substrate concentration.
Non-specific binding The compound might bind to other components in a complex assay system like cell-based assays, reducing its effective concentration.
Problem 3: Difficulty in achieving high selectivity for the target MMP.
Possible Cause Troubleshooting Step
Targeting the conserved active site The zinc-binding motif is highly conserved among MMPs. To achieve selectivity, focus on designing analogs that interact with less conserved regions, such as the S1' pocket or exosites.[2][3]
Insufficient structural diversity in the compound library Synthesize or screen a wider range of Tanomastat analogs with diverse modifications on the biphenyl scaffold to explore a larger chemical space.
Lack of structural information Utilize molecular modeling and docking studies to understand the binding mode of your inhibitors and to rationally design modifications that favor interaction with the target MMP over others.

Data Presentation

Table 1: Inhibitory Activity (IC50 in nM) of Biphenyl-Substituted Lysine Derivatives Against MMP-2 and MMP-9

CompoundR GroupMMP-2 IC50 (nM)MMP-9 IC50 (nM)Selectivity (MMP-9/MMP-2)
3a H3350>116
3b 4-Cl860,000>7500
3c 4-F51,500300
3d 4-Me8,00060,0007.5
4a H455,000>111
4b 4-Cl350600,000>1714
4c 4-F15035,000>233
4d 4-Me350600,000>1714

Data adapted from a study on biphenyl substituted lysine derivatives, which share a similar biphenyl core with Tanomastat, illustrating how substitutions on the biphenyl ring can significantly influence selectivity.[4]

Experimental Protocols

Protocol 1: FRET-Based MMP Inhibition Assay

This protocol is a general guideline for screening Tanomastat analogs for their inhibitory activity against a specific MMP using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

  • Purified, active MMP enzyme

  • FRET peptide substrate specific for the MMP of interest

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • This compound or its analogs dissolved in DMSO

  • A known MMP inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Add 50 µL of the diluted compounds or controls to the wells of the 96-well plate.

  • Add 25 µL of the diluted active MMP enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the FRET substrate to each well.

  • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair in a kinetic mode for at least 30 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the inhibitory effect of Tanomastat analogs on the gelatinolytic activity of MMP-2 and MMP-9.

Materials:

  • Conditioned media from cells expressing MMP-2 and MMP-9, or purified MMP enzymes

  • Tris-Glycine SDS-PAGE precast gels containing 0.1% gelatin

  • Sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Incubate the conditioned media or purified enzyme with various concentrations of the Tanomastat analog for 30 minutes at 37°C.

  • Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer overnight at 37°C. The developing buffer can contain the test compound to assess its direct inhibitory effect during gelatinolysis.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands of gelatin degradation appear against a blue background.

  • The areas of enzymatic activity will appear as clear bands. The intensity of the bands can be quantified using densitometry.

Visualizations

Experimental_Workflow_for_Selectivity_Enhancement cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 In Vitro Screening cluster_3 Lead Optimization Structure-Based Design Structure-Based Design Analog Synthesis Analog Synthesis Structure-Based Design->Analog Synthesis SAR Analysis SAR Analysis SAR Analysis->Analog Synthesis Virtual Screening Virtual Screening Virtual Screening->Analog Synthesis FRET Assay FRET Assay Analog Synthesis->FRET Assay Gelatin Zymography Gelatin Zymography FRET Assay->Gelatin Zymography Selectivity Profiling Selectivity Profiling Gelatin Zymography->Selectivity Profiling Hit-to-Lead Hit-to-Lead Selectivity Profiling->Hit-to-Lead Hit-to-Lead->SAR Analysis

Caption: Workflow for enhancing Tanomastat selectivity.

MMP9_Signaling_Pathway Growth Factors (e.g., TGF-β) Growth Factors (e.g., TGF-β) Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors (e.g., TGF-β)->Receptor Tyrosine Kinases PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinases->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases->MAPK/ERK Pathway NF-κB NF-κB PI3K/AKT Pathway->NF-κB MAPK/ERK Pathway->NF-κB MMP-9 Transcription MMP-9 Transcription NF-κB->MMP-9 Transcription pro-MMP-9 pro-MMP-9 MMP-9 Transcription->pro-MMP-9 Active MMP-9 Active MMP-9 pro-MMP-9->Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis Tanomastat Analog Tanomastat Analog Tanomastat Analog->Active MMP-9 Inhibition

Caption: Simplified MMP-9 signaling pathway and inhibition.

References

Challenges in long-term treatment with (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It primarily targets and inhibits the activity of MMP-2, MMP-3, MMP-9, and to a lesser extent, MMP-13. By inhibiting these enzymes, Tanomastat prevents the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion, metastasis, and angiogenesis.[1] Its mechanism involves a zinc-binding carboxyl group that chelates the zinc ion in the active site of the MMPs.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] It is soluble in DMSO up to 25 mg/mL with the aid of ultrasonication and warming.[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q3: What is the expected stability of this compound in aqueous solutions and cell culture media?

Troubleshooting Guides

Problem 1: Diminished or Loss of Inhibitory Activity in Long-Term Cell Culture Experiments

Possible Causes:

  • Compound Degradation: this compound, like many small molecules, may degrade in aqueous cell culture media over time, especially at 37°C.

  • Development of Cellular Resistance: Prolonged exposure to a cytotoxic or cytostatic agent can lead to the selection and outgrowth of resistant cell populations.[3][4]

  • Metabolism of the Compound: Cells may metabolize Tanomastat into less active or inactive forms.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Action: Prepare fresh stock solutions of Tanomastat and compare their efficacy to older stock solutions in a short-term activity assay (e.g., a 24-hour MMP activity assay).

    • Rationale: This will help determine if the stock solution has degraded.

  • Optimize Media Refreshment Schedule:

    • Action: Increase the frequency of media changes with freshly diluted Tanomastat (e.g., every 24 hours).

    • Rationale: To maintain a consistent and effective concentration of the active compound throughout the experiment.

  • Assess for Development of Resistance:

    • Action: Compare the IC50 value of Tanomastat on your long-term treated cells with the parental, untreated cell line. An increase in the IC50 value suggests the development of resistance.

    • Rationale: To determine if the cells have adapted to the presence of the inhibitor.

Problem 2: Inconsistent or Unexpected Results in Cellular Assays

Possible Causes:

  • Off-Target Effects: As a broad-spectrum MMP inhibitor, Tanomastat may have off-target activities, inhibiting other metalloproteinases or even unrelated proteins like kinases, which can lead to unexpected phenotypic changes.[5][6]

  • Assay Interference: The biphenyl structure of Tanomastat may cause interference in certain assay formats, particularly those that are fluorescence-based.[7] This can include autofluorescence or quenching of the fluorescent signal.[8][9]

  • Cytotoxicity at High Concentrations: While primarily an MMP inhibitor, high concentrations of Tanomastat may induce cytotoxicity through mechanisms unrelated to MMP inhibition.

Troubleshooting Steps:

  • Validate On-Target Effect:

    • Action: Use a more specific inhibitor for the MMP of interest or use techniques like siRNA/shRNA to knockdown the target MMP to confirm that the observed phenotype is indeed due to the inhibition of that specific MMP.

    • Rationale: To differentiate between on-target and off-target effects.

  • Control for Assay Interference:

    • Action: Run parallel control experiments in cell-free systems to assess for any direct interaction of Tanomastat with your assay reagents (e.g., fluorescent dyes).

    • Rationale: To identify and correct for potential assay artifacts.[10]

  • Determine the Therapeutic Window:

    • Action: Perform a detailed dose-response curve to identify the concentration range where Tanomastat inhibits MMP activity without causing significant cytotoxicity.

    • Rationale: To ensure that the observed effects are due to MMP inhibition and not general toxicity.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against various MMPs

MMP TargetKi (nM)
MMP-211
MMP-3143
MMP-9301
MMP-131470

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: Generation of Tanomastat-Resistant Cell Lines

This protocol is a general method for developing drug-resistant cell lines and can be adapted for this compound.[3][11][12][13]

Materials:

  • Parental cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for IC50 determination

Methodology:

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of Tanomastat using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) after 72 hours of treatment.

  • Initial Chronic Exposure: Begin by continuously exposing the parental cells to Tanomastat at a concentration of approximately 1/10th of the determined IC50.

  • Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line in the absence of the drug), double the concentration of Tanomastat in the culture medium.

  • Iterative Selection: Repeat the dose escalation step, allowing the cells to adapt and recover their growth rate at each new concentration. This process can take several months.

  • Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of Tanomastat (e.g., 10-fold or more of the initial IC50), perform the following characterizations:

    • Determine the new IC50 of the resistant line and compare it to the parental line to calculate the resistance index (RI = IC50 resistant / IC50 parental).

    • Assess the stability of the resistant phenotype by culturing the cells in the absence of Tanomastat for several passages and then re-determining the IC50.

    • Investigate the molecular mechanisms of resistance (e.g., expression of drug efflux pumps, mutations in the target MMPs, activation of bypass signaling pathways).

Protocol 2: In Vitro MMP Cleavage Assay

This protocol allows for the assessment of MMP activity and the inhibitory effect of Tanomastat on the degradation of a specific substrate.[14]

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2 or MMP-9)

  • MMP substrate (e.g., gelatin, collagen, or a fluorogenic peptide substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5)

  • Detection reagents (e.g., Coomassie blue for gelatin zymography, or a fluorescence plate reader for fluorogenic substrates)

Methodology:

  • Prepare Tanomastat dilutions: Prepare a series of dilutions of Tanomastat in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the recombinant MMP enzyme with the different concentrations of Tanomastat for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate Reaction: Add the MMP substrate to each well to initiate the cleavage reaction.

  • Incubation: Incubate the plate at 37°C for a duration that allows for measurable substrate degradation in the no-inhibitor control (this may range from 1 to 24 hours depending on the enzyme and substrate).

  • Detection and Analysis:

    • For Gelatin Zymography: Run the reaction products on a gelatin-containing SDS-PAGE gel. After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by the active MMPs. Stain the gel with Coomassie blue. Areas of MMP activity will appear as clear bands against a blue background. The intensity of the bands will be inversely proportional to the concentration of Tanomastat.

    • For Fluorogenic Substrates: Measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the amount of substrate cleavage.

  • Data Analysis: Plot the MMP activity (or percentage of inhibition) against the concentration of Tanomastat to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Tumor Cell Collagen Collagen MMPs MMPs (e.g., MMP-2, MMP-9) Collagen->MMPs Fibronectin Fibronectin Fibronectin->MMPs Laminin Laminin Laminin->MMPs Degraded_ECM Degraded ECM Fragments MMPs->Degraded_ECM degrades Tanomastat This compound Tanomastat->MMPs inhibits Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion promotes

Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.

Experimental_Workflow cluster_Preparation Preparation cluster_Selection Selection Phase (Months) cluster_Characterization Characterization A Parental Cell Line B Determine IC50 A->B C Chronic Exposure (low dose Tanomastat) B->C D Dose Escalation C->D Cells adapt E Monitor Growth Rate D->E E->D Iterate F Resistant Cell Line E->F Resistance achieved G Confirm IC50 Shift F->G H Mechanism Analysis F->H

Caption: Workflow for generating Tanomastat-resistant cell lines.

Troubleshooting_Logic Start Reduced Efficacy in Long-Term Experiment Q1 Is the stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is media refreshed frequently (<48h)? A1_Yes->Q2 Action1 Prepare fresh stock solution A1_No->Action1 Action1->Q1 Re-test A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does IC50 of treated cells match parental cells? A2_Yes->Q3 Action2 Increase media refreshment frequency A2_No->Action2 Action2->Q2 Re-test A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Investigate for assay interference or off-target effects A3_Yes->Action3 End Development of cellular resistance A3_No->End

References

Validation & Comparative

A Comparative Analysis of (Rac)-Tanomastat and Marimastat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitors (Rac)-Tanomastat and Marimastat. This analysis is supported by experimental data on their inhibitory profiles and includes detailed methodologies for key experiments.

This compound and Marimastat are both broad-spectrum inhibitors of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, MMP inhibitors have been a significant focus of anti-cancer drug development. While both this compound and Marimastat have undergone clinical investigation, they possess distinct chemical structures and inhibitory profiles.

Mechanism of Action

Both this compound and Marimastat function by chelating the essential zinc ion within the active site of MMPs, thereby preventing the enzymes from binding to and cleaving their natural substrates. Marimastat is a peptidomimetic, hydroxamate-based inhibitor, a class known for its potent zinc-binding capabilities. In contrast, this compound is a non-peptidic, biphenyl-based inhibitor that utilizes a carboxylate group for zinc chelation.

Below is a diagram illustrating the general mechanism of MMP inhibition by these compounds.

MMP_Inhibition_Mechanism General Mechanism of MMP Inhibition cluster_key Key MMP Active MMP (with Zn2+) Inactive_Complex Inactive MMP-Inhibitor Complex MMP->Inactive_Complex Binding and Chelation Inhibitor This compound or Marimastat (Chelating Group) Inhibitor->Inactive_Complex Key_MMP MMP = Matrix Metalloproteinase Key_Zn Zn2+ = Zinc Ion

Caption: General mechanism of MMP inhibition.

Comparative Inhibitory Profile

The following table summarizes the inhibitory potency of this compound and Marimastat against various MMPs, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values indicate greater potency.

MMP TargetThis compound (Ki in nM)Marimastat (IC50 in nM)
MMP-1 (Collagenase-1)-5[1]
MMP-2 (Gelatinase-A)116[1]
MMP-3 (Stromelysin-1)143230[2]
MMP-7 (Matrilysin)-13[1]
MMP-9 (Gelatinase-B)3013[1]
MMP-13 (Collagenase-3)1470-
MMP-14 (MT1-MMP)-9[1]

Note: Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions. Data is compiled from multiple sources as cited.

Downstream Effects of MMP Inhibition on Tumor Progression

The inhibition of MMPs by agents like this compound and Marimastat impacts several key processes involved in cancer progression, most notably angiogenesis (the formation of new blood vessels) and cell migration, which is a prerequisite for invasion and metastasis. By preventing the degradation of the ECM, these inhibitors can block the pathways that allow tumor cells to invade surrounding tissues and metastasize to distant organs. Furthermore, MMPs are known to release pro-angiogenic factors sequestered in the ECM; their inhibition can thus stifle tumor-associated neovascularization.[3]

The diagram below illustrates the downstream signaling effects of MMP inhibition.

Downstream_Effects_of_MMP_Inhibition Downstream Effects of MMP Inhibition on Tumor Progression cluster_key Key MMP_Inhibitors This compound / Marimastat MMPs Matrix Metalloproteinases (MMPs) MMP_Inhibitors->MMPs Inhibit ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes Release_of_GF Release of Pro-Angiogenic Growth Factors (e.g., VEGF) MMPs->Release_of_GF Promotes Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Enables Angiogenesis Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports Metastasis Metastasis Cell_Migration->Metastasis Leads to Metastasis->Tumor_Growth Release_of_GF->Angiogenesis Stimulates Key_ECM ECM = Extracellular Matrix Key_VEGF VEGF = Vascular Endothelial Growth Factor

Caption: Downstream effects of MMP inhibition.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol is a general guideline for determining the inhibitory activity of compounds like this compound and Marimastat against a specific MMP using a fluorogenic substrate. This type of assay relies on the principle of fluorescence resonance energy transfer (FRET).[4][5] The substrate is a peptide containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitors (this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex/Em = 328/393 nm for Mca/Dpa)

Procedure:

  • Enzyme Activation: If the MMP is in its pro-enzyme (zymogen) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).

  • Preparation of Reagents:

    • Prepare a stock solution of the MMP enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the specific MMP.

    • Prepare a serial dilution of the test inhibitors in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test inhibitor at various concentrations (or solvent control)

      • MMP enzyme solution

    • Include control wells:

      • No enzyme control: Assay buffer, substrate, and solvent (to measure background fluorescence).

      • No inhibitor control (100% activity): Assay buffer, MMP enzyme, substrate, and solvent.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from all readings.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

    • If determining the Ki, the assay should be performed with varying substrate concentrations to generate Michaelis-Menten plots and subsequently a Lineweaver-Burk or other suitable plot to determine the mode of inhibition and the Ki value.

This guide provides a foundational comparison of this compound and Marimastat for research and drug development purposes. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of these and other MMP inhibitors.

References

Validating the Anti-Metastatic Potential of (Rac)-Tanomastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-metastatic effects of (Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor. It offers a comparative analysis with alternative anti-metastatic agents, detailed experimental protocols, and quantitative data to aid in the design and interpretation of preclinical studies. While extensive preclinical data for some modern anti-metastatic agents are readily available, specific quantitative data for this compound in key anti-metastatic assays are less prevalent in publicly accessible literature, reflecting a common challenge with older drug candidates that faced setbacks in clinical trials.

Executive Summary

Metastasis remains the primary driver of cancer-related mortality. The development of effective anti-metastatic agents is a critical goal in oncology research. This compound, a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), was developed to target the enzymatic degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis. Despite promising preclinical rationale, Tanomastat, like many other MMP inhibitors, failed to demonstrate significant efficacy in late-stage clinical trials. This guide revisits the preclinical validation of such compounds and provides a comparative perspective with newer classes of anti-metastatic agents, such as Rac/Cdc42 inhibitors.

Comparative Analysis of Anti-Metastatic Agents

The following tables summarize the available quantitative data for this compound and comparator Rac/Cdc42 inhibitors. It is important to note the scarcity of direct, quantitative preclinical data for this compound's efficacy in cell-based invasion and migration assays. The provided data for a similar selective MMP inhibitor, SD-7300, offers a potential proxy for the expected anti-metastatic efficacy of this class of compounds.

Table 1: In Vitro Efficacy of Anti-Metastatic Agents

CompoundTarget(s)AssayCell LineIC50 / Efficacy
This compound MMP-2, -3, -9, -13[1]Enzyme Inhibition-MMP-2 (Ki: >3.33 µM), MMP-3 (Ki: >4.50 µM), MMP-9, MMP-13 (Ki: 4.31 µM)[1]
SD-7300 MMP-2, -9, -13In vivo MMP Activity4T1 Mammary Carcinoma70-80% inhibition of tumor-associated MMP activity[1]
EHop-016 Rac, Cdc42Rac ActivationMetastatic Breast Cancer Cells~1 µM[1]
MBQ-167 Rac, Cdc42Rac1 ActivationMDA-MB-231 (TNBC)103 nM[1]
MBQ-167 Rac, Cdc42Cdc42 ActivationMDA-MB-231 (TNBC)78 nM[1]

Table 2: In Vivo Efficacy of Anti-Metastatic Agents

CompoundModelCancer TypeDosingPrimary EndpointResult
SD-7300 Spontaneous Metastasis (Mouse)4T1 Mammary CarcinomaOral, presurgicalLung Metastasis50-60% reduction in metastasis number and burden[1]
EHop-016 Mammary Fat Pad Xenograft (Mouse)HER2+ Breast Cancer25 mg/kg BWTumor Growth & MetastasisReduced mammary tumor growth, angiogenesis, and metastasis
MBQ-167 Mammary Fat Pad Xenograft (Mouse)Triple-Negative Breast Cancer1 mg/kg BWTumor Growth~90% inhibition of tumor growth

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the validation of anti-metastatic compounds.

In Vitro Assays

1. Boyden Chamber Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • Boyden chambers (transwell inserts with 8.0 µm pore size polycarbonate membrane)

    • Matrigel basement membrane matrix

    • Cancer cell line of interest

    • Serum-free culture medium

    • Culture medium with chemoattractant (e.g., 10% FBS)

    • This compound or other test compounds

    • Cotton swabs

    • Fixation solution (e.g., methanol)

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Procedure:

    • Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

    • Starve cancer cells in serum-free medium for 24 hours.

    • Resuspend the starved cells in serum-free medium containing the test compound at various concentrations.

    • Add the cell suspension to the upper chamber of the Boyden apparatus.

    • Fill the lower chamber with medium containing a chemoattractant.

    • Incubate for a period that allows for cell invasion (typically 24-48 hours).

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields to determine the extent of invasion.

    • Compare the number of invading cells in the treated groups to the vehicle control.

2. Wound Healing (Scratch) Migration Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Culture medium

    • This compound or other test compounds

    • Sterile 200 µL pipette tip

    • Phosphate-buffered saline (PBS)

    • Microscope with a camera

  • Procedure:

    • Seed cells in 6-well plates and grow them to form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing the test compound at various concentrations.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

    • Measure the width of the wound at different points for each time point and treatment condition.

    • Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by migrating cells.

    • Compare the migration rates in the treated groups to the vehicle control.

In Vivo Model

Spontaneous Metastasis Mouse Model

This model recapitulates the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Metastatic cancer cell line (e.g., 4T1 murine breast cancer cells)

    • This compound or other test compounds formulated for in vivo administration

    • Calipers for tumor measurement

    • Surgical tools for tumor resection

    • Bioluminescence imaging system (if using luciferase-tagged cells)

    • Histology equipment

  • Procedure:

    • Inject a suspension of cancer cells into the mammary fat pad (for breast cancer models) or subcutaneously in the flank of the mice.

    • Monitor the growth of the primary tumor using calipers or bioluminescence imaging.

    • Once the primary tumors reach a predetermined size, begin treatment with the test compound or vehicle control.

    • Optionally, surgically resect the primary tumor after a period of treatment to allow for the development of metastases from circulating tumor cells.

    • Continue treatment for a defined period.

    • At the end of the study, euthanize the mice and harvest organs known to be sites of metastasis for the specific cancer model (e.g., lungs, liver, bone).

    • Quantify the metastatic burden by counting the number of visible surface metastases or by histological analysis of tissue sections.

    • For luciferase-tagged cells, metastatic burden can be quantified non-invasively throughout the experiment using bioluminescence imaging.

    • Compare the metastatic burden in the treated group to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway of this compound and the workflow of a typical in vivo anti-metastatic drug validation study.

MMP_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) Tumor_Cell Tumor Cell Pro_MMPs Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) Tumor_Cell->Pro_MMPs Secretes Active_MMPs Active MMPs (e.g., MMP-2, MMP-9) Pro_MMPs->Active_MMPs Activation ECM_Components ECM Components (e.g., Collagen, Laminin) Active_MMPs->ECM_Components Degrades Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Tanomastat This compound Tanomastat->Active_MMPs Inhibits Invasion_Metastasis Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Facilitates Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture Invasion_Assay Boyden Chamber Invasion Assay Cell_Culture->Invasion_Assay Migration_Assay Wound Healing Migration Assay Cell_Culture->Migration_Assay Tumor_Implantation Orthotopic/Subcutaneous Tumor Cell Implantation Invasion_Assay->Tumor_Implantation Proceed if promising Migration_Assay->Tumor_Implantation Proceed if promising Tumor_Growth Primary Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment with This compound or Vehicle Tumor_Growth->Treatment Metastasis_Assessment Metastasis Assessment (e.g., Lung Nodule Count) Treatment->Metastasis_Assessment

References

(Rac)-Tanomastat's Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor initially developed for cancer therapy, has demonstrated significant broad-spectrum antiviral activity against human enteroviruses. This guide provides a comparative analysis of Tanomastat's antiviral efficacy against other relevant antiviral agents, supported by experimental data and detailed methodologies.

Comparative Antiviral Activity

Recent studies have established that this compound exerts a dose-dependent inhibitory effect on the replication of a wide range of human enteroviruses, including Enterovirus A71 (EV-A71), Coxsackieviruses, and Echoviruses.[1][2][3] Its mechanism of action is multi-targeted, primarily disrupting the early stages of the viral replication cycle by impeding viral capsid dissociation and inhibiting viral RNA replication.[1][2][3] Notably, this antiviral activity appears to be independent of its MMP-9 inhibitory function.[3]

For a comprehensive comparison, the antiviral activity of Tanomastat is presented alongside other known anti-enterovirus agents, Pleconaril and Ribavirin. Pleconaril is a well-characterized capsid-binding inhibitor that targets the hydrophobic pocket of the VP1 capsid protein, preventing viral uncoating.[4][5][6] Ribavirin is a broad-spectrum antiviral nucleoside analog that interferes with viral RNA synthesis.[7][8][9]

Table 1: In Vitro Antiviral Activity of Tanomastat against various Enterovirus Strains
Enterovirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
EV-A71 RD18.1281.394.49[2]
Coxsackievirus A16 RD4.285>100>23.3[2]
Coxsackievirus B3 RD9.27>100>10.8[2]
Echovirus 7 RD1.888>100>53.0[2]
Enterovirus D68 RD0.384381.39211.8[2]

IC50 (50% inhibitory concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the drug that causes 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the drug.

Table 2: Comparative In Vitro Antiviral Activity of Pleconaril and Ribavirin
Antiviral AgentEnterovirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pleconaril Enteroviruses (various)Various0.001 - 1.0512.5 - >100>11.9[10][11]
Pleconaril EV-D68RD0.058>100>1724[12]
Ribavirin EV-A71RD65 µg/mL (~266 µM)Not specifiedNot specified[7][8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including specific virus strains, cell lines, and assay methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral activity.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of the drug that is toxic to the host cells.

  • Cell Culture: Human Rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., Tanomastat) and incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Infection: A confluent monolayer of host cells (e.g., RD cells) in 6-well plates is infected with a known titer of the virus for 1 hour.

  • Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agarose).

  • Plaque Visualization: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

  • Cell Infection and Treatment: Host cells are infected with the virus and treated with different concentrations of the test compound as described in the plaque reduction assay.

  • Virus Harvesting: After incubation for a defined period (e.g., 24-48 hours), the supernatant containing the progeny virus is harvested.

  • Virus Titeration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically by a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The viral titers in the presence of the drug are compared to the untreated control, and the IC50 is determined as the concentration that reduces the virus yield by 50%.

Visualizing the Mechanisms

Enterovirus Replication Cycle and Host Factor Interaction

The following diagram illustrates the key stages of the enterovirus replication cycle and highlights the interaction with host cellular factors.

Enterovirus_Replication cluster_cell Host Cell cluster_extracellular Extracellular Entry Viral Entry & Uncoating Translation Translation of Viral Polyprotein Entry->Translation Viral RNA released Replication RNA Replication Translation->Replication Viral Proteins (e.g., 3Dpol) Assembly Virion Assembly Translation->Assembly Structural Proteins (VP0, VP1, VP3) Replication->Translation More viral RNA Replication->Assembly Genomic RNA Release Release of Progeny Virions Assembly->Release Virus Enterovirus Release->Virus Infection of new cells Virus->Entry SCARB2 SCARB2 Receptor SCARB2->Entry Attachment IRES_factors IRES-transacting factors (e.g., hnRNPs) IRES_factors->Translation Initiation PI4KB PI4KB PI4KB->Replication Membrane remodeling GBF1 GBF1 GBF1->Replication Membrane remodeling Tanomastat_Mechanism cluster_workflow Enterovirus Replication Stages Uncoating Viral Capsid Dissociation (Uncoating) RNA_Replication Viral RNA Replication Uncoating->RNA_Replication Genomic RNA release Translation Viral Protein Synthesis RNA_Replication->Translation Tanomastat This compound Tanomastat->Uncoating Inhibits Tanomastat->RNA_Replication Inhibits Comparative_Mechanisms cluster_replication Enterovirus Replication Cycle cluster_inhibitors Antiviral Agents Capsid Viral Capsid (VP1 Hydrophobic Pocket) Uncoating Uncoating RNA_Polymerase Viral RNA Polymerase (3Dpol) Uncoating->RNA_Polymerase RNA Genome Tanomastat Tanomastat Tanomastat->Capsid Inhibits Dissociation Tanomastat->RNA_Polymerase Inhibits Replication Pleconaril Pleconaril Pleconaril->Capsid Binds to VP1 pocket, Inhibits Uncoating Ribavirin Ribavirin Ribavirin->RNA_Polymerase Inhibits RNA Synthesis

References

Head-to-head comparison of (Rac)-Tanomastat and Batimastat in breast cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of breast cancer therapeutics, matrix metalloproteinase (MMP) inhibitors have been a subject of intense investigation due to their potential to thwart tumor invasion and metastasis. Among these, (Rac)-Tanomastat and Batimastat have emerged as significant compounds. This guide provides a detailed, data-driven comparison of their performance in preclinical breast cancer models, offering valuable insights for researchers, scientists, and professionals in drug development.

At a Glance: Key Performance Indicators

FeatureThis compoundBatimastat
MMP Inhibition Profile More selective, potent against MMP-2, -3, -9, -13Broad-spectrum inhibitor of MMP-1, -2, -3, -7, -9
In Vitro Efficacy Inhibits endothelial cell invasionReduces collagenase activity in breast cancer cells
In Vivo Efficacy Inhibits tumor regrowth and lung metastasis in an orthotopic breast cancer modelInhibits tumor regrowth and lung metastasis in MDA-MB-435 and MDA-MB-231 xenograft models
Clinical Trial Insights Poorer survival rates observed in some non-breast cancer clinical trials compared to placeboDid not show significant efficacy in advanced cancer clinical trials

In-Depth Analysis: Preclinical Performance

MMP Inhibition Profile

The efficacy of MMP inhibitors is intrinsically linked to their specificity and potency against various MMPs, which play diverse roles in cancer progression.

MMP TargetThis compound (Kᵢ, nM)Batimastat (IC₅₀, nM)
MMP-1 (Collagenase-1)-3[1][2][3]
MMP-2 (Gelatinase-A)11[1][2][4]4[1][2][3]
MMP-3 (Stromelysin-1)143[1][2][4]20[1][3]
MMP-7 (Matrilysin)-6[1][3]
MMP-9 (Gelatinase-B)301[1][2][4]4[1][3]
MMP-13 (Collagenase-3)1470[1][2][4]-
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Data for this compound is presented as Kᵢ, while data for Batimastat is presented as IC₅₀, as found in the cited literature.
In Vitro Studies

In vitro assays provide fundamental insights into the direct effects of these inhibitors on cancer cells and related processes.

AssayCell LineThis compound ResultsBatimastat Results
Endothelial Cell Invasion-IC₅₀ = 840 nM for prevention of matrix invasion[2][4]-
Cell ViabilityMDA-MB-435-No significant effect on cell viability at concentrations up to 10.0 µM[1]
Collagenase Activity (Gelatin Zymography)MDA-MB-435-Reduced activity of 72-kd and 92-kd collagenases[1]
Bone ResorptionMDA-MB-231-Inhibited formation of resorption pits in cortical bone at ≤ 20 µM[5]
In Vivo Studies

Animal models are crucial for evaluating the systemic effects of MMP inhibitors on tumor growth and metastasis.

Animal ModelBreast Cancer Cell LineTreatment DetailsThis compound: Key FindingsBatimastat: Key Findings
Orthotopic ModelNot Specified100 mg/kg, p.o. daily for 7 weeksInhibited local tumor regrowth by 58% and the number and volume of lung metastases by 57% and 88%, respectively[1][4]-
Mammary Fat Pad Xenograft (Adjuvant Therapy)MDA-MB-43530 mg/kg, i.p. daily after primary tumor resection-Significantly inhibited local-regional tumor regrowth (P=0.035) and reduced the incidence (P<0.05), number (P=0.0001), and total volume (P=0.0001) of lung metastases[1]
Mammary Fat Pad Xenograft (Solid Tumor)MDA435/LCC650 mg/kg, i.p.-Statistically significant decrease in tumor size[6]
Arterial Injection (Bone Metastasis)MDA-MB-23130 mg/kg, i.p.-8-fold decrease in tumor volume, 35% inhibition of osteolysis, and 65% inhibition of bone marrow replacement by tumor[5]

Mechanism of Action: Targeting the Tumor Microenvironment

Both this compound and Batimastat function by inhibiting matrix metalloproteinases, key enzymes that degrade the extracellular matrix (ECM). This degradation is a critical step in tumor invasion, metastasis, and angiogenesis.

G cluster_0 Tumor Microenvironment cluster_1 Matrix Metalloproteinases (MMPs) cluster_2 MMP Inhibitors cluster_3 Metastatic Cascade Tumor_Cell Tumor Cell MMPs MMPs (e.g., MMP-2, MMP-9) Tumor_Cell->MMPs secretes Stromal_Cell Stromal Cell Stromal_Cell->MMPs secretes ECM_Degradation ECM Degradation MMPs->ECM_Degradation promotes Tanomastat This compound Tanomastat->MMPs inhibits Batimastat Batimastat Batimastat->MMPs inhibits Invasion Invasion ECM_Degradation->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis

Caption: Signaling pathway of MMPs in cancer metastasis and the inhibitory action of this compound and Batimastat.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

In Vitro Gelatin Zymography

Objective: To assess the effect of MMP inhibitors on the activity of gelatinases (e.g., MMP-2 and MMP-9) secreted by breast cancer cells.

  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-435) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of Batimastat (e.g., 0.2-2.0 µM) for 1 to 3 days.

  • Sample Preparation: The conditioned media from the cell cultures is collected and concentrated.

  • Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation: The gel is washed in a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated in a buffer containing calcium and zinc ions, which are necessary for MMP activity, allowing the gelatinases to digest the gelatin in the gel.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by active MMPs appear as clear bands against a blue background.

In Vivo Xenograft Model for Tumor Growth and Metastasis

Objective: To evaluate the efficacy of MMP inhibitors in reducing primary tumor growth and metastasis in an animal model.

  • Cell Implantation: Human breast cancer cells (e.g., 1x10⁶ MDA-MB-435 cells) are injected into the mammary fat pad of athymic nude mice.

  • Tumor Growth: Primary tumors are allowed to grow to a palpable size.

  • Treatment Regimen:

    • Adjuvant Therapy (Batimastat): Primary tumors are surgically resected. Mice then receive daily intraperitoneal (i.p.) injections of Batimastat (30 mg/kg) or a vehicle control.

    • Solid Tumor Growth (Batimastat): Mice with established tumors receive i.p. injections of Batimastat (50 mg/kg).

    • Orthotopic Model (this compound): Mice with established tumors receive daily oral (p.o.) administration of this compound (100 mg/kg).

  • Monitoring: Tumor volume is measured regularly.

  • Metastasis Assessment: At the end of the study, mice are euthanized, and lungs and other organs are collected to quantify the number and volume of metastatic nodules.

G cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Breast Cancer Cell Culture (e.g., MDA-MB-231, 4T1) B Orthotopic Injection into Mammary Fat Pad of Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound or Batimastat) D->E F Control Group (Vehicle) D->F G Monitor Tumor Growth (Calipers) E->G F->G H Euthanasia and Necropsy G->H I Excise Primary Tumor and Lungs H->I J Quantify Metastases I->J

Caption: A typical experimental workflow for evaluating MMP inhibitors in a breast cancer xenograft model.

Concluding Remarks

Both this compound and Batimastat have demonstrated anti-tumor and anti-metastatic effects in preclinical breast cancer models by inhibiting MMPs. Batimastat, a broad-spectrum inhibitor, has shown efficacy in various xenograft models. This compound appears to be a more selective inhibitor, with potent activity against MMP-2.

However, the clinical translation of MMP inhibitors has been challenging. Early clinical trials with broad-spectrum inhibitors like Batimastat in patients with advanced cancers did not show significant efficacy. Furthermore, trials with the more specific inhibitor, Tanomastat, in other cancer types, reported poorer survival outcomes compared to placebo[4]. These findings underscore the complexity of targeting MMPs in cancer therapy and highlight the need for more selective inhibitors and better patient stratification strategies. This comparative guide serves as a valuable resource for researchers to build upon past findings and navigate the future development of MMP inhibitors for breast cancer treatment.

References

(Rac)-Tanomastat in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tanomastat , also known as BAY 12-9566, is a synthetic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-3, and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1] By inhibiting these MMPs, this compound was developed with the therapeutic intent of halting tumor progression. This guide provides a comprehensive comparison of the efficacy of this compound when used in combination with standard chemotherapy regimens, based on available clinical trial data.

Preclinical Evaluation

Preclinical studies on this compound as a monotherapy demonstrated its potential as an anti-cancer agent. In various animal models, it has been shown to inhibit tumor growth, reduce angiogenesis, and prevent the formation of lung metastases in human tumor xenografts, including breast and colon carcinoma cell lines.[2] However, a thorough review of publicly available scientific literature reveals a notable absence of preclinical studies specifically evaluating the synergistic or additive effects of this compound in direct combination with cytotoxic chemotherapy agents. The following sections, therefore, focus on the clinical evaluation of this combination therapy.

Clinical Efficacy in Ovarian Cancer

A significant Phase III randomized controlled trial (NCIC CTG OV.12) evaluated the efficacy of this compound as maintenance therapy in patients with advanced ovarian cancer who had responded to initial surgery and platinum-paclitaxel-based chemotherapy.

Experimental Protocol: NCIC CTG OV.12

Patients with Stage III or IV ovarian carcinoma with a complete or partial response to 6-9 cycles of platinum/paclitaxel-containing chemotherapy were randomized to receive either this compound (800 mg orally, twice daily) or a placebo. The primary endpoint was Progression-Free Survival (PFS), with Overall Survival (OS) as a key secondary endpoint.

G cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Endpoints Advanced Ovarian Cancer (Stage III/IV) Advanced Ovarian Cancer (Stage III/IV) Response to Primary Surgery & Chemo Response to Primary Surgery & Chemo Advanced Ovarian Cancer (Stage III/IV)->Response to Primary Surgery & Chemo Inclusion Criteria Randomization Randomization Response to Primary Surgery & Chemo->Randomization This compound (800 mg b.i.d.) This compound (800 mg b.i.d.) Randomization->this compound (800 mg b.i.d.) Placebo Placebo Randomization->Placebo Progression-Free Survival (Primary) Progression-Free Survival (Primary) This compound (800 mg b.i.d.)->Progression-Free Survival (Primary) Overall Survival (Secondary) Overall Survival (Secondary) This compound (800 mg b.i.d.)->Overall Survival (Secondary) Placebo->Progression-Free Survival (Primary) Placebo->Overall Survival (Secondary)

Experimental Workflow of the NCIC CTG OV.12 Trial.
Quantitative Data: NCIC CTG OV.12

The trial was terminated prematurely after enrolling 243 patients due to findings from other trials. The final analysis showed no statistically significant difference in efficacy between the this compound and placebo arms.[3]

EndpointThis compound (n=122)Placebo (n=121)p-value
Median Progression-Free Survival 10.4 months9.2 months0.67
Median Overall Survival Not reachedNot reached0.53

Clinical Efficacy in Pancreatic Cancer

Another pivotal Phase III trial (NCIC CTG PA.1) was conducted to compare the efficacy of this compound with gemcitabine in patients with advanced or metastatic pancreatic adenocarcinoma who had not received prior chemotherapy.[4][5]

Experimental Protocol: NCIC CTG PA.1

Patients were randomized to receive either this compound (800 mg orally, twice daily) or gemcitabine (1,000 mg/m² intravenously weekly for 7 of 8 weeks, then weekly for 3 of 4 weeks). The primary endpoint was overall survival.[4][5]

G cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Endpoints Advanced/Metastatic Pancreatic Cancer Advanced/Metastatic Pancreatic Cancer Chemotherapy-Naïve Chemotherapy-Naïve Advanced/Metastatic Pancreatic Cancer->Chemotherapy-Naïve Inclusion Criteria Randomization Randomization Chemotherapy-Naïve->Randomization This compound (800 mg b.i.d.) This compound (800 mg b.i.d.) Randomization->this compound (800 mg b.i.d.) Gemcitabine (1,000 mg/m² IV) Gemcitabine (1,000 mg/m² IV) Randomization->Gemcitabine (1,000 mg/m² IV) Overall Survival (Primary) Overall Survival (Primary) This compound (800 mg b.i.d.)->Overall Survival (Primary) Progression-Free Survival (Secondary) Progression-Free Survival (Secondary) This compound (800 mg b.i.d.)->Progression-Free Survival (Secondary) Gemcitabine (1,000 mg/m² IV)->Overall Survival (Primary) Gemcitabine (1,000 mg/m² IV)->Progression-Free Survival (Secondary)

Experimental Workflow of the NCIC CTG PA.1 Trial.
Quantitative Data: NCIC CTG PA.1

This study was also terminated early after an interim analysis of 277 patients revealed a significantly worse survival outcome in the this compound arm compared to the gemcitabine arm.[4][5]

EndpointThis compound (n=138)Gemcitabine (n=139)p-value
Median Overall Survival 3.74 months6.59 months<0.001
Median Progression-Free Survival 1.68 months3.5 months<0.001

Mechanism of Action of this compound

This compound functions by inhibiting the activity of matrix metalloproteinases, which are key to several processes in cancer progression.

G cluster_0 Tumor Microenvironment cluster_1 MMP Activity cluster_2 Cancer Progression cluster_3 Therapeutic Intervention Tumor Cells Tumor Cells MMP-2, MMP-3, MMP-9 MMP-2, MMP-3, MMP-9 Tumor Cells->MMP-2, MMP-3, MMP-9 secretes Extracellular Matrix (ECM) Extracellular Matrix (ECM) Blood Vessels Blood Vessels ECM Degradation ECM Degradation MMP-2, MMP-3, MMP-9->ECM Degradation Release of Growth Factors Release of Growth Factors MMP-2, MMP-3, MMP-9->Release of Growth Factors Invasion Invasion ECM Degradation->Invasion Angiogenesis Angiogenesis Release of Growth Factors->Angiogenesis Metastasis Metastasis Invasion->Metastasis Angiogenesis->Blood Vessels supports This compound This compound This compound->MMP-2, MMP-3, MMP-9 inhibits

Proposed Mechanism of Action of this compound.

Conclusion

Based on the available Phase III clinical trial data, this compound in combination with chemotherapy did not demonstrate a survival benefit in patients with advanced ovarian or pancreatic cancer. In the ovarian cancer study, it showed no improvement over placebo as a maintenance therapy.[3] More strikingly, in the pancreatic cancer trial, it was significantly inferior to gemcitabine monotherapy.[4][5] The lack of available preclinical data on the combination of this compound with chemotherapy makes it difficult to assess any potential synergistic effects that were not realized in the clinical setting. These findings contributed to the general discontinuation of the clinical development of broad-spectrum MMP inhibitors for cancer therapy.

References

Validating the Role of Specific MMPs Inhibited by (Rac)-Tanomastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specific interactions between inhibitors and their target enzymes is paramount. This guide provides a comprehensive comparison of (Rac)-Tanomastat with other notable matrix metalloproteinase (MMP) inhibitors. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to clarify the role of specific MMPs inhibited by these compounds.

Performance Comparison of MMP Inhibitors

This compound is a broad-spectrum, non-peptidic MMP inhibitor. Its inhibitory profile, along with those of other well-characterized MMP inhibitors such as Marimastat, Batimastat, Prinomastat, and Rebimastat, is crucial for dissecting the specific functions of different MMPs in pathological processes. The following tables summarize the available quantitative data on the inhibitory activity (Ki and IC50 values) of these compounds against a panel of MMPs. This data allows for a direct comparison of their potency and selectivity.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound (Ki, nM) Data not available11143Data not availableData not available3011470Data not available
Marimastat (IC50, nM) 5[1]6[1]Data not available13[1]Data not available3[1]Data not available9[1]
Batimastat (IC50, nM) 34206Data not available4Data not availableData not available
Prinomastat (Ki, nM) 8.3[2]0.05[2]0.33[2]Data not availableData not available0.26[2]0.33[2]0.33[2]
Rebimastat (Potency) nM potencynM potencyData not availablenM potencyData not availablenM potencyData not availablenM potency[3]

Note: "Data not available" indicates that specific Ki or IC50 values were not found in the searched literature for that particular MMP-inhibitor pair. Potency for Rebimastat is described as being in the nanomolar range without specific values provided in the search results.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is critical for its interpretation and for designing future experiments. Below is a consolidated, step-by-step protocol for a typical fluorometric MMP inhibition assay.

Fluorometric MMP Inhibition Assay Protocol

This protocol outlines the measurement of MMP inhibitory activity using a fluorogenic substrate. The principle lies in the cleavage of a quenched fluorogenic peptide by an active MMP, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Active MMP enzyme (e.g., recombinant human MMP-2, MMP-9, etc.)

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., NNGH)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 325/393 nm or 328/420 nm depending on the substrate)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.

    • Dilute the active MMP enzyme to the desired working concentration in cold MMP Assay Buffer. Keep on ice.

    • Dilute the fluorogenic substrate to the desired working concentration in MMP Assay Buffer. Protect from light.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: MMP Assay Buffer only.

      • Enzyme Control wells: MMP Assay Buffer and the diluted MMP enzyme.

      • Inhibitor Control wells: MMP Assay Buffer, the diluted MMP enzyme, and the control inhibitor.

      • Test Inhibitor wells: MMP Assay Buffer, the diluted MMP enzyme, and the desired concentrations of the test inhibitor.

    • The final volume in each well before adding the substrate should be equal (e.g., 50 µL).

  • Pre-incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths, taking readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Signaling Pathways and Experimental Workflows

To visualize the complex biological context in which these MMPs operate, the following diagrams illustrate key signaling pathways and a typical experimental workflow. These diagrams are generated using the Graphviz DOT language.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Prepare 96-well Plate add_reagents Add Enzyme & Inhibitor plate->add_reagents pre_incubate Pre-incubate (37°C) add_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50 MMP2_Cancer_Invasion GF Growth Factors (e.g., EGF, TGF-β) RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Pro_MMP2 Pro-MMP-2 (inactive) NFkB->Pro_MMP2 upregulates transcription MMP2 MMP-2 (active) ECM Extracellular Matrix (e.g., Collagen IV) MMP2->ECM degrades MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 cleaves & activates Invasion Cancer Cell Invasion & Metastasis ECM->Invasion breakdown facilitates MMP9_Inflammation PAMPs Pathogen-Associated -Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) PAMPs->TLR binds MyD88 MyD88 TLR->MyD88 activates MAPK MAPK Pathway (p38, JNK) MyD88->MAPK activates NFkB NF-κB MyD88->NFkB activates AP1 AP-1 MAPK->AP1 activates Pro_MMP9 Pro-MMP-9 (inactive) AP1->Pro_MMP9 upregulates transcription NFkB->Pro_MMP9 upregulates transcription MMP9 MMP-9 (active) Pro_MMP9->MMP9 is activated Chemokines Pro-inflammatory Cytokines & Chemokines MMP9->Chemokines activates Migration Immune Cell Migration MMP9->Migration facilitates MMP3_13_Osteoarthritis Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Cytokine Receptor Cytokines->Receptor bind MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK activates NFkB NF-κB Receptor->NFkB activates AP1 AP-1 MAPK->AP1 activates Pro_MMP3 Pro-MMP-3 NFkB->Pro_MMP3 upregulates transcription Pro_MMP13 Pro-MMP-13 NFkB->Pro_MMP13 upregulates transcription AP1->Pro_MMP3 upregulates transcription AP1->Pro_MMP13 upregulates transcription MMP3 MMP-3 Pro_MMP3->MMP3 is activated MMP3->Pro_MMP13 activates Cartilage Cartilage Matrix (Collagen II, Aggrecan) MMP3->Cartilage degrades MMP13 MMP-13 Pro_MMP13->MMP13 is activated MMP13->Cartilage degrades Degradation Cartilage Degradation Cartilage->Degradation leads to

References

Comparative Efficacy of (Rac)-Tanomastat Across Diverse Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tanomastat , a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has been investigated for its potential as an anti-cancer agent. This guide provides a comparative overview of its effects on various cancer cell lines, drawing from available preclinical data on Tanomastat and related MMP inhibitors. Due to the limited publicly available quantitative data specifically for this compound, this guide also serves as a template for researchers, outlining the necessary experiments and data presentation required for a thorough comparative analysis.

Data Presentation: Comparative Analysis of this compound Activity

The following table summarizes the inhibitory profile of Tanomastat against key MMPs and presents hypothetical, yet representative, data on its potential efficacy across different cancer cell lines. This data is intended to be illustrative of the types of comparative analyses that are crucial in preclinical drug development.

ParameterOvarian Cancer (SK-OV-3)Breast Cancer (MDA-MB-231)Pancreatic Cancer (PANC-1)Lung Cancer (A549)
MMP Inhibition (Ki, nM) *
MMP-211111111
MMP-3143143143143
MMP-9301301301301
Cytotoxicity (IC50, µM) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Apoptosis Induction (% of Apoptotic Cells at 10 µM) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Invasion Inhibition (% of Control at 10 µM) Data Not AvailableData Not AvailableData Not AvailableData Not Available

*Note: Ki values are for Tanomastat and are not specific to the racemic form. The cytotoxicity, apoptosis, and invasion inhibition data are hypothetical and serve as placeholders to illustrate a comprehensive comparison.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of this compound and other anti-cancer compounds.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., SK-OV-3, MDA-MB-231, PANC-1, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Invasion Assay (Matrigel Transwell Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

  • Data Analysis: Express the results as the percentage of invasion inhibition compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Treatment cell_culture Cancer Cell Line Culture (e.g., SK-OV-3, MDA-MB-231) plate_cells Plate Cells for Assays cell_culture->plate_cells add_tanomastat Add this compound (Varying Concentrations) plate_cells->add_tanomastat cytotoxicity Cytotoxicity Assay (MTT) add_tanomastat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) add_tanomastat->apoptosis invasion Invasion Assay (Matrigel) add_tanomastat->invasion ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant invasion_quant Quantify Invasion Inhibition invasion->invasion_quant

Paving the Way for Combination Therapy: Assessing the Synergistic Potential of (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tanomastat, a potent inhibitor of matrix metalloproteinases (MMPs), has shown promise in preclinical models by targeting the tumor microenvironment. However, the future of MMP inhibitors in oncology likely lies in strategic combination therapies that can overcome resistance and enhance efficacy. This guide explores the theoretical synergistic effects of this compound with other classes of inhibitors, providing a framework for future research and development. While direct experimental data on this compound combinations is limited, this document draws parallels from other MMP inhibitors and the known signaling pathways to propose promising avenues of investigation.

Mechanism of Action: this compound as a Matrix Metalloproteinase Inhibitor

This compound is a broad-spectrum MMP inhibitor with high affinity for MMP-2, MMP-3, and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[2] By inhibiting these MMPs, this compound can theoretically impede the physical spread of cancer cells and disrupt the formation of new blood vessels that supply tumors.

The Tumor Microenvironment: A Target for Synergy

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM.[3] MMPs play a pivotal role in shaping the TME by:

  • Remodeling the ECM: Facilitating cancer cell invasion and migration.[4]

  • Releasing Growth Factors: Cleaving and activating growth factors sequestered in the ECM.

  • Modulating Immune Responses: Influencing the trafficking and function of immune cells.[]

Targeting the TME with an MMP inhibitor like this compound, in conjunction with therapies that target cancer cells directly or other components of the TME, presents a rational approach for achieving synergistic anti-tumor effects.

Potential Synergistic Combinations with this compound

Based on the mechanism of action of MMP inhibitors and the biology of the TME, several classes of inhibitors hold potential for synergistic combinations with this compound.

Combination with Conventional Chemotherapy

Rationale: Preclinical data for other MMP inhibitors, such as Batimastat, have shown synergistic effects when combined with cytotoxic agents like docetaxel, captopril, and cisplatin.[6] The proposed mechanism is that MMP inhibition can sensitize tumor cells to chemotherapy and hinder the repair and regrowth of the tumor after cytotoxic insult. One study combining the MMP inhibitor BB-94 with gemcitabine in a pancreatic cancer model showed reduced cancer implantation and improved survival compared to either agent alone.[7]

Hypothetical Experimental Data:

Treatment GroupTumor Volume (mm³) at Day 21% Tumor Growth InhibitionCombination Index (CI)
Vehicle Control1500 ± 200--
This compound (50 mg/kg)1100 ± 15026.7%-
Doxorubicin (5 mg/kg)950 ± 12036.7%-
This compound + Doxorubicin400 ± 8073.3%< 1 (Synergy)
Combination with Anti-Angiogenic Agents

Rationale: MMPs, particularly MMP-2 and MMP-9, are key players in angiogenesis. They degrade the basement membrane of blood vessels, allowing endothelial cells to migrate and form new vascular structures. Combining an MMP inhibitor like this compound with an anti-angiogenic agent that targets a different mechanism, such as a VEGF inhibitor (e.g., bevacizumab), could lead to a more profound inhibition of tumor neovascularization.

Hypothetical Experimental Data:

Treatment GroupMicrovessel Density (vessels/mm²)% Inhibition of AngiogenesisCombination Index (CI)
Vehicle Control45 ± 5--
This compound (50 mg/kg)30 ± 433.3%-
Bevacizumab (5 mg/kg)25 ± 344.4%-
This compound + Bevacizumab10 ± 277.8%< 1 (Synergy)
Combination with Immunotherapy (Immune Checkpoint Inhibitors)

Rationale: The TME is often immunosuppressive, hindering the ability of the immune system to attack cancer cells. MMPs can contribute to this by cleaving cell surface receptors on immune cells and modulating the release of cytokines.[] Combining MMP inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could enhance the anti-tumor immune response by normalizing the TME and facilitating the infiltration and activity of T-cells.[]

Hypothetical Experimental Data:

Treatment Group% CD8+ T-cell InfiltrationTumor Growth InhibitionCombination Index (CI)
Vehicle Control5 ± 1%--
This compound (50 mg/kg)10 ± 2%25%-
Anti-PD-1 Antibody (10 mg/kg)15 ± 3%40%-
This compound + Anti-PD-135 ± 5%80%< 1 (Synergy)

Experimental Protocols

Detailed methodologies are crucial for assessing the synergistic potential of this compound.

Cell Viability and Synergy Assessment
  • Cell Lines: Select a panel of cancer cell lines with varying levels of MMP expression.

  • Treatment: Treat cells with this compound, the combination inhibitor, or both, across a range of concentrations.

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of incubation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound alone, combination inhibitor alone, and the combination of both.

  • Dosing: Administer drugs at clinically relevant doses and schedules.

  • Tumor Measurement: Measure tumor volume twice weekly with calipers.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation, apoptosis, and angiogenesis markers).

Immunohistochemistry for TME Analysis
  • Tissue Preparation: Fix excised tumors in formalin and embed in paraffin.

  • Staining: Perform immunohistochemical staining for markers of interest, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), CD31 (microvessel density), and CD8 (cytotoxic T-cells).

  • Quantification: Quantify the staining using image analysis software to compare the effects of different treatments on the TME.

Visualizing the Rationale: Signaling Pathways and Workflows

To further elucidate the proposed synergistic interactions and experimental designs, the following diagrams are provided.

Proposed Synergistic Mechanism of this compound and Chemotherapy cluster_0 Tumor Cell cluster_1 Synergistic Outcome Rac_Tanomastat This compound MMPs MMPs (e.g., MMP-2, MMP-9) Rac_Tanomastat->MMPs inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation promotes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis leads to Reduced_Tumor_Growth Reduced Tumor Growth & Metastasis Invasion_Metastasis->Reduced_Tumor_Growth Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage induces Apoptosis Apoptosis DNA_Damage->Apoptosis leads to Apoptosis->Reduced_Tumor_Growth

Caption: Proposed synergy of this compound and Chemotherapy.

Experimental Workflow for In Vivo Synergy Assessment Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - this compound - Inhibitor X - Combination Randomization->Treatment Monitoring Tumor Volume Monitoring (twice weekly) Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for in vivo assessment of synergistic effects.

Signaling Pathway of MMPs in the Tumor Microenvironment cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell MMPs MMPs Tumor_Cell->MMPs secretes ECM Extracellular Matrix (ECM) MMPs->ECM degrades Immune_Cell Immune Cell MMPs->Immune_Cell modulates function Growth_Factors Sequestered Growth Factors ECM->Growth_Factors releases Growth_Factors->Tumor_Cell activates Rac_Tanomastat This compound Rac_Tanomastat->MMPs inhibits

Caption: Role of MMPs in the Tumor Microenvironment.

Conclusion

While the clinical development of broad-spectrum MMP inhibitors has faced challenges, a more nuanced approach focusing on combination therapies holds renewed promise. This compound, by virtue of its mechanism of action, is a prime candidate for synergistic combinations with chemotherapy, anti-angiogenic agents, and immunotherapy. The experimental frameworks and hypothetical data presented in this guide are intended to stimulate further research into these promising therapeutic strategies. Rigorous preclinical evaluation of these combinations is warranted to unlock the full potential of MMP inhibition in cancer therapy.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-Tanomastat, a matrix metalloproteinase (MMP) inhibitor used in research. Adherence to these guidelines is critical to protect both laboratory personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid releasing this substance into the environment[1]. The primary disposal method is to send the compound and its containers to an approved waste disposal plant[1].

Hazard Assessment and Regulatory Compliance

Before beginning any disposal procedure, a thorough risk assessment must be conducted. It is the user's responsibility to determine the appropriate handling and personal protection methods based on the actual conditions of use. All disposal activities must comply with prevailing country, federal, state, and local regulations[1].

Hazard Classification (GHS) Precautionary Statements
Acute toxicity, Oral (Category 4)[1]P264: Wash skin thoroughly after handling.[1]
Acute aquatic toxicity (Category 1)[1]P270: Do not eat, drink or smoke when using this product.[1]
Chronic aquatic toxicity (Category 1)[1]P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines the steps for preparing this compound waste for collection by a licensed waste disposal service.

Objective: To safely collect and store this compound waste in a manner that prevents environmental release and complies with regulatory standards.

Materials:

  • Appropriate waste container (e.g., UN-approved, sealable container)

  • Waste label

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].

  • Absorbent material (e.g., diatomite, universal binders) for spill cleanup[1].

Procedure:

  • Segregation: Isolate this compound waste from other laboratory waste streams to prevent cross-contamination. Do not mix hazardous and non-hazardous wastes[2].

  • Containerization:

    • For solid waste (e.g., contaminated gloves, paper towels), place it in a designated, robust, and clearly labeled plastic bag. Seal the bag securely.

    • For liquid waste (e.g., solutions containing this compound), use a sealable, chemical-resistant container. The original packaging or an appropriate UN-labeled container is recommended[3].

    • For empty containers, if they held acutely hazardous waste, they may require triple rinsing, with the rinsate collected as hazardous waste[4].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed hazardous waste disposal service[5].

  • Spill Management:

    • In case of a spill, use personal protective equipment[1].

    • Contain the spill to prevent it from entering drains or water courses[1].

    • Absorb the spilled substance with a finely-powdered, liquid-binding material[1].

    • Collect the contaminated absorbent material and dispose of it as hazardous waste according to this protocol[1].

    • Decontaminate the affected surfaces by scrubbing with alcohol[1].

  • Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal company. Do not attempt to dispose of this compound down the drain[5].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in labeled, sealed Hazardous Waste Container C->D Spill Accidental Spill? D->Spill Spill_Yes Contain & Absorb Spill Dispose of as Hazardous Waste Spill->Spill_Yes Yes E Store in designated Satellite Accumulation Area Spill->E No Spill_Yes->E F Arrange for pickup by Approved Waste Disposal Plant E->F G Complete Disposal Documentation F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling (Rac)-Tanomastat due to the absence of a specific Safety Data Sheet (SDS) for this racemic mixture and conflicting safety information for its isomer, Tanomastat. To ensure a high level of safety, this guide adopts the more stringent handling and disposal protocols outlined for Tanomastat, providing a conservative and protective approach for laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is crucial to minimize exposure and ensure personal safety during the handling of this compound. The following table summarizes the recommended PPE based on available safety data for Tanomastat.[1]

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn to prevent contact with the eyes.
Hand Protection Protective glovesImpermeable and resistant to the chemical.
Skin and Body Protection Impervious clothingTo prevent skin contact.
Respiratory Protection Suitable respiratorUse in areas with appropriate exhaust ventilation.[1]

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is essential for the safe handling and disposal of this compound. Researchers should adhere to the following procedural steps, which are designed to mitigate risks at every stage of the process, from initial preparation to final waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Workspace b->c d Weigh and Handle Compound c->d Proceed to Handling e Avoid Dust and Aerosol Formation d->e f Wash Skin Thoroughly After Handling e->f g Collect Spillage and Contaminated Materials f->g Proceed to Disposal h Dispose of in Approved Waste Container g->h i Avoid Release to the Environment h->i

Caption: Workflow for Safe Handling of this compound.

Key Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Take necessary precautions to prevent the formation of dust and aerosols during handling.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

  • Do not eat, drink, or smoke in areas where the compound is being used.[1]

Storage:

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term stability, this compound powder should be stored at -20°C.[2]

First Aid:

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1]

  • Eye Contact: Remove contact lenses if present and easy to do. Flush eyes with large amounts of water for several minutes. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in an approved waste disposal plant.[1]

  • Prevent the compound from entering drains, sewers, or water courses, as it is very toxic to aquatic life with long-lasting effects.[1]

  • Collect any spillage and dispose of it according to institutional and local regulations.[1]

It is imperative for all personnel to familiarize themselves with these procedures before working with this compound to foster a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Tanomastat
Reactant of Route 2
(Rac)-Tanomastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.